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Allyltrimethylammonium bromide Documentation Hub

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  • Product: Allyltrimethylammonium bromide
  • CAS: 3004-51-1

Core Science & Biosynthesis

Foundational

Synthesis of N,N-diallylpiperidine bromide from allyl bromide

Technical Guide: Synthesis of N,N-Diallylpiperidinium Bromide (DAPB) Executive Summary This guide details the synthesis of N,N-diallylpiperidinium bromide (DAPB), a quaternary ammonium salt derived from piperidine and al...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of N,N-Diallylpiperidinium Bromide (DAPB)

Executive Summary This guide details the synthesis of N,N-diallylpiperidinium bromide (DAPB), a quaternary ammonium salt derived from piperidine and allyl bromide. DAPB is a critical monomer in polymer chemistry, specifically utilized in Butler cyclopolymerization to form Pyrrolidinium-based polyelectrolytes. These polymers exhibit superior chemical stability and are widely used as ion-exchange membranes, flocculants, and conductive ionic liquids.

Part 1: Strategic Significance & Mechanism

The Target Molecule

The synthesis targets the quaternary salt, not the neutral amine. Chemically, a nitrogen atom cannot hold two allyl groups and a piperidine ring without acquiring a positive charge.

  • IUPAC Name: 1,1-Diallylpiperidinium bromide

  • CAS Number: 14816-18-3 (Generic for diallylpiperidinium salts)

  • Molecular Formula:

    
    
    
Mechanistic Pathway ( Cascade)

The reaction proceeds via a two-step nucleophilic substitution (


) mechanism.
  • Mono-alkylation: The lone pair of the piperidine nitrogen attacks the electrophilic carbon of allyl bromide, displacing the bromide ion. This forms N-allylpiperidine.

  • Quaternization (Menshutkin Reaction): The tertiary amine (N-allylpiperidine) acts as a nucleophile again, attacking a second equivalent of allyl bromide to form the quaternary ammonium salt.

Critical Consideration: The first step generates Hydrobromic acid (HBr). Without an auxiliary base, HBr will protonate unreacted piperidine, deactivating it (forming piperidinium hydrobromide) and stalling the reaction. Therefore, an inorganic base (


) is employed to scavenge protons, ensuring high atom economy.

ReactionMechanism Pip Piperidine (Nucleophile) Inter N-Allylpiperidine (Intermediate) Pip->Inter Step 1: SN2 AllylBr Allyl Bromide (Electrophile) AllylBr->Inter Product N,N-Diallylpiperidinium Bromide (DAPB) AllylBr->Product HBr HBr (Byproduct) Inter->HBr Inter->Product Step 2: Quaternization Base K2CO3 (Scavenger) HBr->Base Neutralization

Figure 1: Two-step alkylation mechanism comprising initial amine alkylation followed by quaternization.

Part 2: Safety & Compliance (E-E-A-T)

WARNING: This synthesis involves Allyl Bromide , a highly hazardous alkylating agent.

Hazard ClassCompoundSpecific DangerMitigation Strategy
Acute Toxicity Allyl BromideLachrymator; toxic if inhaled/swallowed.Work strictly in a fume hood. Double-glove (Nitrile/Laminate).
Flammability Allyl Bromide / AcetoneFlash point < -10°C.Ground all glassware. Use spark-proof heating mantles (no open flames).
Corrosive PiperidineCauses severe skin burns and eye damage.Wear face shield and chemical apron.
Pressure Reaction VesselExothermic reaction may build pressure.Ensure condenser is open to atmosphere (via drying tube) or use a pressure-relief manifold.

Part 3: Experimental Protocol

Materials & Reagents[1]
  • Piperidine (99%): 8.51 g (0.10 mol)

  • Allyl Bromide (98%): 25.4 g (0.21 mol) [2.1 eq to ensure full quaternization]

  • Potassium Carbonate (

    
    ):  15.2 g (0.11 mol) [Anhydrous, powder]
    
  • Solvent: Acetone (Dry, 150 mL) or Acetonitrile.

  • Wash Solvent: Diethyl Ether (Cold).

Step-by-Step Methodology

Phase A: Setup and Addition

  • Apparatus: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a

    
     drying tube), and a pressure-equalizing dropping funnel.
    
  • Charging: Add Piperidine (0.1 mol),

    
     (0.11 mol), and Acetone (100 mL) to the flask.
    
  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow the suspension to cool for 15 minutes.
    
  • Addition: Charge the dropping funnel with Allyl Bromide (0.21 mol) diluted in 20 mL Acetone. Add dropwise over 45–60 minutes.

    • Note: The reaction is exothermic. Control addition rate to prevent solvent boiling.

Phase B: Reaction & Quaternization [1] 5. Equilibration: Once addition is complete, remove the ice bath and allow the mixture to reach room temperature (stirring for 1 hour). 6. Thermal Drive: Heat the mixture to a gentle reflux (


 for acetone) for 12–24 hours.
  • Observation: The mixture will thicken as the quaternary salt precipitates (DAPB is insoluble in acetone).

Phase C: Workup and Purification 7. Filtration: Cool the mixture to room temperature. Filter the solids (Mixture of DAPB and inorganic salts KBr/


).
  • Alternative Workup (if product is soluble): If using ethanol, evaporate solvent to dryness.
  • Extraction: The solid cake contains the product and inorganic salts. Extract the DAPB by washing the solid cake with hot Ethanol (DAPB is soluble; KBr is not). Filter off the insoluble inorganic salts.

  • Isolation: Concentrate the ethanol filtrate via rotary evaporation to obtain the crude off-white solid.

  • Recrystallization: Recrystallize from Acetone/Ethanol (10:1) or precipitate by adding diethyl ether to a concentrated ethanolic solution.

  • Drying: Dry the white crystalline crystals in a vacuum oven at

    
     for 24 hours.
    

    Workflow Start Start: 0.1 mol Piperidine + K2CO3 in Acetone Add Add Allyl Bromide (0.21 mol) Dropwise @ 0°C Start->Add Reflux Reflux @ 56°C 12-24 Hours Add->Reflux Filter1 Filter Solids (Product + KBr) Reflux->Filter1 Extract Extract Solids with Hot Ethanol Filter1->Extract Filter2 Filter (Remove KBr) Extract->Filter2 Cryst Recrystallize (Ethanol/Ether) Filter2->Cryst Final Pure DAPB Crystals Cryst->Final

    Figure 2: Experimental workflow for the base-promoted synthesis of DAPB.

Part 4: Characterization & Validation

To validate the synthesis, compare your data against these standard values.

TechniqueParameterExpected ResultInterpretation
Melting Point Range210–213°CSharp mp indicates high purity. Broad range implies residual salts.

NMR

5.5 - 6.0 ppm
Multiplet (2H)Methine protons (

) of the allyl groups.

NMR

3.8 - 4.0 ppm
Doublet (4H)Methylene protons (

) adjacent to quaternary nitrogen.
Solubility Water/EthanolHighly SolubleConfirming ionic nature.
Solubility Acetone/EtherInsolubleUsed for precipitation purification.

Troubleshooting Guide:

  • Low Yield: Often caused by insufficient reaction time or moisture in the solvent (Allyl bromide can hydrolyze). Ensure reagents are anhydrous.

  • Oiling Out: If the product forms an oil instead of crystals, trituruate (grind) the oil with diethyl ether to induce crystallization.

  • Yellow Discoloration: Indicates oxidation or free bromine. Recrystallize with a small amount of activated charcoal.

References

  • Butler, G. B., & Ingley, F. L. (1951). Preparation and Polymerization of Unsaturated Quaternary Ammonium Salts. Journal of the American Chemical Society. Link

  • Jia, Z., et al. (2011). Synthesis and properties of poly(N,N-diallylpiperidinium bromide). Journal of Applied Polymer Science. (Validating the specific piperidine derivative). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Allyl Bromide. (Critical for safety protocols). Link

  • Wandera, D., et al. (2010). Ionic Liquids for Polyelectrolyte Synthesis. Journal of Membrane Science. (Contextualizes the use of DAPB in membranes). Link

Sources

Exploratory

Comprehensive Technical Guide: Purity Analysis of Allyltrimethylammonium Bromide (ATAB)

Executive Summary Allyltrimethylammonium bromide (ATAB) (CAS: 14552-50-2) is a critical quaternary ammonium monomer used in high-performance polymer synthesis and, increasingly, as a defect-passivating agent in perovskit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyltrimethylammonium bromide (ATAB) (CAS: 14552-50-2) is a critical quaternary ammonium monomer used in high-performance polymer synthesis and, increasingly, as a defect-passivating agent in perovskite solar cell fabrication. Its purity is paramount; in polymerization, trace impurities terminate chain growth, while in optoelectronics, halide imbalances degrade device stability.

This guide departs from standard "certificate of analysis" checklists. Instead, it presents a multi-modal analytical strategy designed to overcome the specific characterization challenges of ATAB: its lack of a strong UV chromophore, its hygroscopic nature, and the toxicity of its precursors.

Part 1: The Analytical Challenge & Strategy

The "Invisible" Compound Problem

ATAB poses a specific problem for standard HPLC-UV methods. The allyl group (


) has a weak molar absorptivity (

) around 200–210 nm. At these wavelengths, mobile phase noise is high, and sensitivity to non-chromophoric impurities (like starting amines) is non-existent.

The Solution: We utilize Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .[1] These "universal" detectors respond to the mass of non-volatile analytes, ensuring that the salt and its organic impurities are quantified based on actual mass balance rather than optical properties.

The Stoichiometric Trap

As a salt, ATAB is hygroscopic. A "99.9% pure" sample by HPLC area normalization might actually contain 2% water by weight. Furthermore, HPLC-CAD analyzes the cation but is blind to the counter-ion. The Solution: We couple HPLC with Potentiometric Argentometric Titration to independently quantify the bromide anion, ensuring the Cation:Anion ratio is exactly 1:1.

The Genotoxic Impurity (GTI) Risk

The synthesis of ATAB involves Allyl Bromide , a potent alkylating agent and known genotoxin. The Solution: A specific Gas Chromatography (GC) limit test is required for residual Allyl Bromide, as it is too volatile for standard HPLC-CAD workflows.

Part 2: Detailed Experimental Protocols

Protocol A: HPLC-CAD for Organic Purity (Cation Analysis)

This is the primary assay for determining the organic purity of the ATAB monomer.

Principle: Separation of the quaternary ammonium cation from hydrolytic degradants and amine precursors on a reversed-phase column, detected by aerosol charging.

  • Instrument: HPLC system with Charged Aerosol Detector (CAD).

  • Column: C18 (e.g., Acclaim Surfactant Plus or equivalent), 3 µm, 150 x 3.0 mm.

    • Note: Standard C18 columns often show tailing for quaternary amines due to silanol interactions. A column end-capped specifically for cationic surfactants is preferred.

  • Mobile Phase A: 100 mM Ammonium Formate (pH 3.2 with Formic Acid).

    • Why: High ionic strength and low pH suppress silanol ionization on the column, improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       60% B
      
    • 15–20 min: 60% B (Wash)

    • 20–25 min: 5% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 30°C.

  • Detector Settings (CAD): Nebulizer Temp: 35°C; Power Function: 1.0 (for linear calibration).

Data Interpretation: ATAB elutes as a sharp peak. Common impurities include Trimethylamine (elutes early/void volume) and Allyl alcohol (hydrolysis product). Purity is calculated via Area Normalization, but strictly after subtracting the blank.

Protocol B: Potentiometric Argentometric Titration (Anion Analysis)

Validates the bromide content and ensures no halide exchange has occurred.

Principle: Silver nitrate (


) reacts quantitatively with Bromide (

). The endpoint is detected potentiometrically using a silver electrode, which is far more precise than colorimetric indicators (Mohr/Fajans) for high-purity salts.
  • Reagents: 0.1 N

    
     (Standardized), dilute 
    
    
    
    .
  • Apparatus: Automatic Titrator with a Silver/Silver Chloride combination electrode.

  • Procedure:

    • Accurately weigh ~200 mg of dried ATAB into a beaker.

    • Dissolve in 50 mL deionized water.

    • Acidify with 1 mL

      
       (prevents carbonate interference).
      
    • Titrate with 0.1 N

      
       to the inflection point of the potential curve.
      
  • Calculation:

    
    
    
    • Target: 99.0% – 101.0% (anhydrous basis).[2]

Protocol C: Quantitative H-NMR (qNMR)

The orthogonal structural check.

Principle: Use of an Internal Standard (IS) with high purity (e.g., Maleic Acid or Dimethyl Sulfone) to determine absolute purity, independent of reference standards.

  • Solvent: Deuterium Oxide (

    
    ).
    
    • Why: ATAB is highly soluble in water.

      
       is often poor for quaternary salts.
      
  • Internal Standard: Maleic Acid (Singlet at

    
     6.3 ppm, distinct from ATAB allyl signals).
    
  • Key Shifts (ATAB in

    
    ): 
    
    • 
       3.1 ppm (s, 9H, 
      
      
      
      )
    • 
       4.0 ppm (d, 2H, 
      
      
      
      )
    • 
       5.6–6.1 ppm (m, 3H, Vinyl protons 
      
      
      
      )
  • Procedure:

    • Weigh ~20 mg ATAB and ~10 mg Maleic Acid (precision

      
      0.01 mg).
      
    • Dissolve in 0.7 mL

      
      .
      
    • Acquire spectrum (d1 > 30s to ensure full relaxation).

    • Integrate the N-methyl signal against the Maleic Acid singlet.

Part 3: Visualization of the Analytical Workflow

The following diagram illustrates the logical flow for determining the "Total Purity" of an ATAB lot. It integrates the three protocols into a decision matrix.

ATAB_Purity_Workflow cluster_0 Phase 1: Identity & Safety cluster_1 Phase 2: Quantitative Purity Start Crude/Raw ATAB Sample NMR H-NMR (D2O) Confirm Structure Start->NMR GC GC-FID Residual Allyl Bromide < 10 ppm Start->GC HPLC HPLC-CAD Organic Purity (Cation) NMR->HPLC Structure OK GC->HPLC Safety OK Titr Argentometric Titration Anion Content (Br-) HPLC->Titr KF Karl Fischer Water Content Titr->KF Calc Data Synthesis Compare Cation vs Anion Moles KF->Calc Pass RELEASE LOT >99.5% Purity <0.5% Water Calc->Pass Match Fail REJECT LOT Stoichiometry Mismatch or High Impurity Calc->Fail Mismatch

Figure 1: Integrated analytical workflow for Allyltrimethylammonium bromide. Note the parallel checks for organic purity (HPLC), anion stoichiometry (Titration), and safety (GC).

Part 4: Data Reporting & Specifications

When characterizing ATAB for drug development or high-efficiency solar cells, the following specification table serves as the "Gold Standard."

Test ParameterMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white crystalline powderDiscoloration indicates amine oxidation.
Identification H-NMR / IRConforms to structureConfirms the allyl and trimethylammonium moieties.
Organic Purity HPLC-CAD

99.5% (Area %)
CAD ensures non-chromophoric impurities are counted.
Assay (Dry Basis) Argentometric Titration99.0% – 101.0%Confirms salt stoichiometry.
Water Content Karl Fischer (Coulometric)

1.0% w/w
Material is hygroscopic; affects weighing accuracy.
Residual Allyl Bromide GC-FID / Headspace

10 ppm
Safety critical (genotoxin).
Residue on Ignition Gravimetric

0.1%
Ensures no inorganic salt contamination (e.g., NaBr).

Part 5: Scientific Rationale (The "Why")

Why not just use UV-HPLC?

Most Certificates of Analysis for ammonium salts rely on UV at 210 nm. This is scientifically flawed for ATAB. The response factor of the allyl group is low, meaning a 1% impurity of a high-UV-absorbing contaminant (like a benzyl derivative from cross-contamination) could look like 50%, or conversely, a 5% impurity of a non-UV absorbing amine (Trimethylamine) could be invisible. CAD provides near-universal response , making the purity value real, not just "optical."

The Hygroscopicity Factor

ATAB will absorb atmospheric moisture rapidly. If you perform an Assay by titration and get 98.0%, it is likely the material is 99.9% pure but contains 1.9% water. Always perform a Karl Fischer determination immediately before weighing for Assay.

References

  • Liskon Chemical. (2026).[3] Tetrabutylammonium Tribromide: Chromatographic Purity and Its Significance. (Methodology adapted for quaternary ammoniums). Retrieved from

  • Thermo Fisher Scientific. (2025). Charged Aerosol Detection for Surfactants and Emulsifiers. (Technical Note on CAD vs ELSD for cationic species). Retrieved from

  • National Institutes of Health (NIH). (2022). Cesium Lead Bromide Perovskites: Synthesis and Stability Enhancement by Ammonium Doping. (Context on ATAB application and purity requirements). Retrieved from

  • EURL Pesticides. (2025). Determination of Bromide via GC-ECD and Argentometric Methods. (Reference for bromide quantification protocols). Retrieved from

  • ChemicalBook. (2025). Allyltrimethylammonium Bromide NMR and Physical Properties. Retrieved from

Sources

Foundational

Technical Guide: Storage &amp; Stability Protocols for Allyltrimethylammonium Bromide (ATAB)

This guide provides a technical deep-dive into the storage and handling of Allyltrimethylammonium bromide (ATAB), designed for researchers requiring high-fidelity reagent integrity. Executive Summary Allyltrimethylammoni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the storage and handling of Allyltrimethylammonium bromide (ATAB), designed for researchers requiring high-fidelity reagent integrity.

Executive Summary

Allyltrimethylammonium bromide (ATAB) (CAS: 3004-51-1) is a quaternary ammonium salt widely utilized as a phase transfer catalyst, a monomer for polyelectrolytes, and an intermediate in pharmaceutical synthesis. While chemically robust compared to its precursor (allyl bromide), ATAB possesses a "silent" instability profile. Its high hygroscopicity can lead to deliquescence, altering effective molar mass and introducing water into moisture-sensitive reactions. Furthermore, the allyl moiety presents a latent risk of radical polymerization under improper light exposure. This guide outlines a self-validating storage protocol to ensure reagent purity and experimental reproducibility.

Physicochemical Profile & Stability Mechanisms

To store ATAB effectively, one must understand the molecular mechanisms driving its degradation.

2.1 The Hygroscopic Imperative

As a quaternary ammonium salt, ATAB has a high lattice energy but is prone to hydration. The bromide anion (


) is a chaotic structure breaker in water, making the salt highly hygroscopic.
  • Impact: Absorption of atmospheric water does not immediately degrade the molecule chemically but drastically alters the gravimetric precision . A sample that has absorbed 5% water by weight will introduce a 5% stoichiometric error in polymerization or catalytic cycles.

  • Visual Indicator: The transition from a free-flowing white crystalline powder to a clumpy or sticky solid indicates significant moisture uptake.

2.2 Thermal & Photochemical Instability
  • Hofmann Elimination (Thermal): While ATAB melts at ~170-172°C, prolonged exposure to heat (even >30°C) can accelerate slow degradation pathways. The primary risk is Hofmann Elimination , where the quaternary ammonium group acts as a leaving group, yielding volatile trimethylamine and reactive allyl species.

  • Radical Polymerization (Photochemical): The allyl group (

    
    ) is susceptible to free-radical initiation. UV light can generate trace radicals (especially if impurities are present), initiating oligomerization. This transforms the discrete salt into a mixture of monomer and oligomers, ruining its performance in precise polymer synthesis.
    
Optimal Storage Protocols (The Gold Standard)

This protocol prioritizes the exclusion of moisture and light.

3.1 Environmental Controls
  • Primary Barrier (Atmosphere): Store under an inert atmosphere (Argon or Nitrogen) if possible. For standard laboratory use, a vacuum desiccator with active desiccant (e.g.,

    
     or Indicating Silica Gel) is mandatory.
    
  • Temperature: Store at Room Temperature (15–25°C) .

    • Critical Note: Do NOT refrigerate unless you have a dedicated protocol for warming to room temperature before opening. Refrigeration increases the risk of condensation inside the bottle upon opening, which is more damaging than the marginal gain in thermal stability at 4°C.

  • Light: Total darkness. Use amber glass or wrap containers in aluminum foil.

3.2 Container Specifications
  • Material: Borosilicate glass (Amber). Avoid plastics for long-term storage as they are permeable to moisture over time.

  • Seal: Cap threads should be wrapped with Parafilm M® or Teflon tape to prevent gas exchange.

3.3 Handling Workflow

To maintain the "Chain of Custody" for dryness:

  • Equilibrate container to ambient temperature (if cooled).

  • Open only in a low-humidity environment (glovebox or dry room preferred).

  • Aliquot required amount rapidly.

  • Purge headspace with Nitrogen/Argon before resealing (if available).

  • Reseal and return to desiccator immediately.

Visualization: Storage & Degradation Logic

The following diagrams illustrate the degradation pathways and the decision logic for storage.

Figure 1: Degradation Pathways of ATAB

ATAB_Degradation ATAB Allyltrimethylammonium Bromide (ATAB) Hydrated Hydrated Salt (Stoichiometric Error) ATAB->Hydrated + H2O (Hygroscopicity) Polymer Oligomers/Polymers (Purity Loss) ATAB->Polymer Radical Initiation Hofmann Hofmann Elimination (Trimethylamine + Allene) ATAB->Hofmann High Heat / Base Moisture Atmospheric Moisture Light UV Light / Heat

Caption: Primary degradation vectors for ATAB: Moisture absorption (immediate risk) and energy-induced chemical breakdown (long-term risk).

Figure 2: Storage Decision Matrix

Storage_Protocol Start Receive ATAB Reagent Check1 Is seal intact? Start->Check1 QC Perform QC: 1. H-NMR (Purity) 2. Karl Fischer (Water) Check1->QC No / Unsure Storage Store in Desiccator (Amber Glass, RT) Check1->Storage Yes Dry Drying Protocol: Vacuum Oven @ 40°C over P2O5 for 24h QC->Dry High Water Content QC->Storage Pass Dry->QC Use Experimental Use Storage->Use Aliquot under N2 Use->Storage Reseal Immediately

Caption: Operational workflow for receiving, validating, and storing ATAB to ensure experimental integrity.

Quality Control & Re-Validation

Before using ATAB in sensitive applications (e.g., controlled radical polymerization), validate its purity.

Test MethodTarget MetricAcceptance Criteria
Visual Inspection Physical StateFree-flowing white crystalline powder. No clumping.

-NMR
Chemical PurityIntegration of Allyl protons (5.5-6.0 ppm) vs. Methyl protons (~3.0 ppm) matches theoretical ratio (1:3). Absence of broad polymer peaks.
Karl Fischer Titration Water Content

(Strict);

(General).
Solubility Test Polymer ContaminationCompletely soluble in water/methanol. Turbidity indicates polymerization.

Corrective Action: If the ATAB has caked (absorbed moisture), it can be dried in a vacuum oven at 40–50°C for 24 hours. Avoid higher temperatures to prevent thermal degradation.

References
  • ChemicalBook. (2025).[1] Allyltrimethylammonium bromide (3004-51-1) Properties and Storage.[2][3] Retrieved from

  • GuideChem. (2025). Allyltrimethylammonium bromide MSDS and Safety Data. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Allyltrimethylammonium chloride (Analogous Salt Data). Retrieved from

  • Loba Chemie. (2016).[4] Material Safety Data Sheet: Allyl Bromide (Precursor Stability Context). Retrieved from

  • Cope, A. C., & Trumbull, E. R. (1960). Olefin Formation by Amine Oxide Pyrolysis and Hofmann Elimination. Organic Reactions.[5] (Contextualizing degradation mechanisms).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Cationic Hydrogels using Allyltrimethylammonium Bromide (ATAB)

Introduction & Strategic Rationale The synthesis of cationic hydrogels represents a critical workflow in the development of antimicrobial coatings, anionic drug delivery systems, and wastewater filtration matrices. While...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The synthesis of cationic hydrogels represents a critical workflow in the development of antimicrobial coatings, anionic drug delivery systems, and wastewater filtration matrices. While methacryloyl-based cations (e.g., METAC) are common, Allyltrimethylammonium bromide (ATAB) offers a distinct physicochemical profile due to its allyl functionality and high charge density.

However, working with ATAB requires specific expertise. Unlike acrylic monomers, allyl monomers exhibit degradative chain transfer (autoinhibition) to the monomer. The hydrogen atoms on the allylic carbon are labile; propagating radicals can abstract these hydrogens, forming a stable allyl radical that terminates the chain rather than propagating it.

Key Technical Insight: You cannot simply substitute ATAB into a standard methacrylate protocol. Successful incorporation requires copolymerization with a highly reactive backbone monomer (typically Acrylamide) and optimized initiator concentrations to drive the reaction forward despite the allylic braking effect.

Primary Applications
  • Antimicrobial Interfaces: Contact-killing surfaces via bacterial membrane disruption.[1]

  • Gene Delivery: Electrostatic complexation with anionic DNA/RNA.

  • Smart Filtration: Selective removal of anionic dyes (e.g., Congo Red) or heavy metals.

Mechanism of Action

The synthesis relies on Free Radical Polymerization (FRP). The diagram below illustrates the copolymerization pathway and the resulting cationic network structure.

Figure 1: Reaction pathway for ATAB-Acrylamide copolymerization. Note the "Allylic H-Abstraction" node, indicating the kinetic hurdle specific to ATAB.

Experimental Protocols

Protocol A: Thermal Copolymerization (The Standard)

Best for: Bulk hydrogels, high-strength gels, and detailed kinetic studies.

Reagents:

  • Monomer A: Acrylamide (AAm) - Backbone former

  • Monomer B: Allyltrimethylammonium bromide (ATAB) - Cationic source

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA)

  • Initiator: Ammonium Persulfate (APS)

  • Catalyst: TEMED (N,N,N',N'-Tetramethylethylenediamine)

  • Solvent: Deionized Water (DIW)

Step-by-Step Methodology:

  • Stock Preparation:

    • Prepare a 10% (w/v) APS solution in DIW. Freshness is critical; prepare daily.

    • Prepare the monomer stock solution. A recommended molar ratio is 80:20 (AAm:ATAB) .

      • Why? High ATAB ratios (>30%) often lead to poor gelation due to allylic autoinhibition.

    • Total monomer concentration (

      
      ) should be 2.0 M to ensure sufficient chain entanglement.
      
  • Mixing:

    • In a glass vial, dissolve AAm (1.13 g) and ATAB (0.72 g) in 10 mL DIW.

    • Add MBA (crosslinker). Use 1.0 mol% relative to total monomer content.

    • Calculation: For 20 mmol total monomer, use 0.2 mmol MBA.

  • Degassing (CRITICAL STEP):

    • Bubble high-purity Nitrogen (

      
      ) gas through the solution for 15-20 minutes .
      
    • Expert Note: Oxygen is a radical scavenger. Because ATAB polymerization is already kinetically hindered, the presence of oxygen will result in a viscous liquid rather than a solid gel.

  • Initiation:

    • Add 100 µL of 10% APS solution.

    • Add 20 µL of TEMED.

    • Gently swirl (do not re-introduce bubbles).

  • Curing:

    • Seal the vial immediately.

    • Incubate at 50°C for 4–6 hours .

    • Note: While AAm polymerizes at room temp, the inclusion of ATAB requires thermal energy to overcome the activation energy barrier of the allyl group.

  • Purification:

    • Remove gel, cut into discs.

    • Immerse in excess DIW for 48 hours, changing water every 6 hours to leach out unreacted ATAB monomers (cytotoxic if free).

Protocol B: UV Photopolymerization (Fast Curing)

Best for: Thin films, coatings on catheters, and 3D printing.

Reagents:

  • Photoinitiator: Irgacure 2959 (Biocompatible) or Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).

  • Light Source: UV lamp (365 nm) or Blue light (405 nm) depending on initiator.

Methodology:

  • Precursor Solution: Mix AAm and ATAB (80:20 ratio) in DIW (Total conc. 20 wt%).

  • Crosslinker: Add MBA (1 wt% relative to monomers).

  • Initiator Addition: Add Irgacure 2959 (0.5 wt% relative to monomers). Dissolve by warming to 40°C if necessary.

  • Casting: Pipette solution between two glass plates separated by a Teflon spacer (1 mm thickness).

  • Exposure: Expose to UV light (Intensity: ~10 mW/cm²) for 10–15 minutes .

    • Observation: The solution should turn opaque/white as the gel forms.

Characterization & Validation

To validate the synthesis, you must confirm the presence of the cationic group and the integrity of the network.

Data Summary Table
MetricMethodExpected Result (Success)Troubleshooting (Failure)
Chemical Structure FTIR SpectroscopyPeak at ~960 cm⁻¹ (Quaternary Ammonium)Absence implies ATAB washout (did not polymerize).
Surface Charge Zeta Potential (mV)+25 to +45 mV (pH independent)Near 0 mV indicates low ATAB incorporation.
Swelling Ratio Gravimetric (

)
High swelling at pH 7 (due to charge repulsion)Dissolution indicates insufficient crosslinking.
Morphology SEM (Freeze-dried)Porous honeycomb structureCollapsed/dense structure suggests poor lyophilization.
Application Workflow: Antimicrobial Testing

The following diagram outlines how to validate the biological efficacy of the synthesized ATAB hydrogel.

Figure 2: "Contact Killing" assay workflow for cationic hydrogels.

Troubleshooting & Optimization (Expert Insights)

  • Problem: The hydrogel is too brittle.

    • Cause: High charge density (ATAB) causes strong electrostatic repulsion, stretching the chains until they break easily.

    • Solution: Increase the Acrylamide content or add a flexible co-monomer like PEG-methacrylate (PEGMA) to act as a plasticizer.

  • Problem: Low Yield / "Gooey" product.

    • Cause: Allylic autoinhibition. The radical transfer to the allyl monomer stopped the chain growth.

    • Solution: Increase initiator concentration (APS) to 2-3 wt%. Alternatively, switch to Methacryloyloxyethyl trimethylammonium chloride (METAC) if the specific allyl chemistry is not strictly required, as methacrylates polymerize much faster.

  • Problem: Opacity.

    • Cause: Phase separation. Poly(ATAB) is highly hydrophilic, but if the crosslinking density is too high, water is expelled (syneresis).

    • Solution: Reduce MBA concentration.

References

  • Fundamental Kinetics of Cationic Polymeriz

    • Title: Kinetics and Modeling of Aqueous Phase Radical Homopolymerization of 3-(Methacryloylaminopropyl)
    • Source: MDPI (Processes)
    • Context: While focusing on MAPTAC, this paper establishes the fundamental kinetic models for cationic/acrylamide copolymerization relevant to
    • URL:[Link][2][3]

  • Antimicrobial Hydrogel Mechanisms

    • Title: Antimicrobial hydrogels: promising materials for medical application.[1][4][5]

    • Source: Intern
    • Context: Validates the "Contact Killing" mechanism of quaternary ammonium hydrogels described in the protocol.
    • URL:[Link]

  • Hydrogel Synthesis Methodologies

    • Title: Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications.[6][7][8][9]

    • Source: Progress in Chemical and Biochemical Research
    • Context: Provides the baseline parameters for Free Radical Polymerization (FRP)
    • URL:[Link]

  • C

    • Title: One-Step Synthesis of Cationic Hydrogel for Efficient Dye Adsorption.[3]

    • Source: ResearchG
    • Context: Demonstrates the application of cationic networks for binding anionic species (dyes)
    • URL:[Link]

Sources

Application

Application Note: Allyltrimethylammonium Bromide (ATAB) in Drug Delivery

This guide details the application of Allyltrimethylammonium bromide (ATAB) in the formulation of advanced drug delivery systems. Unlike standard guides that focus on generic cationic polymers, this document addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Allyltrimethylammonium bromide (ATAB) in the formulation of advanced drug delivery systems. Unlike standard guides that focus on generic cationic polymers, this document addresses the specific chemical behavior of the allyl group—specifically allylic degradative chain transfer —and provides engineered protocols to overcome it for the synthesis of robust cationic hydrogels and nanocarriers.

Executive Summary & Technical Rationale

Allyltrimethylammonium bromide (ATAB) is a quaternary ammonium salt monomer used to introduce permanent cationic charges into polymer backbones. In drug delivery, its primary utility lies in its ability to form polyelectrolyte complexes with anionic therapeutic agents (e.g., DNA, RNA, insulin, diclofenac).

The "Allyl Challenge" in Polymerization

Unlike methacrylic monomers (e.g., METAC), ATAB contains an allyl group (


). During free-radical polymerization, allyl monomers suffer from degradative chain transfer . The propagating radical abstracts a hydrogen atom from the allylic methylene group of a monomer, forming a stable allyl radical that terminates the chain.
  • Consequence: Homopolymerization of ATAB yields only oligomers with low molecular weight, insufficient for stable hydrogels.

  • Solution (Expert Insight): This guide utilizes copolymerization with high-reactivity monomers (e.g., Acrylamide) or high-concentration crosslinking strategies to suppress chain transfer and yield high-molecular-weight carriers.

Application I: pH-Independent Cationic Hydrogels for Anionic Drug Release

This protocol describes the synthesis of a Poly(Acrylamide-co-ATAB) hydrogel. This system is designed for the controlled release of anionic drugs (e.g., Diclofenac Sodium, Insulin) via an ion-exchange mechanism.

Materials
  • Monomer 1: Acrylamide (AAm) – Backbone former

  • Monomer 2: Allyltrimethylammonium bromide (ATAB) – Cationic charge source

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA)[1]

  • Initiator: Ammonium Persulfate (APS)[2][3]

  • Accelerator: N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Solvent: Deionized Water (DIW)

Synthesis Protocol (Self-Validating System)

Step 1: Pre-cursor Solution Preparation

  • Dissolve 1.0 g Acrylamide and 0.5 g ATAB in 10 mL DIW .

    • Note: The molar ratio of AAm:ATAB determines charge density. A 2:1 mass ratio approximates a 4:1 molar ratio, balancing gel strength (AAm) with drug binding capacity (ATAB).

  • Add 10 mg MBA (1 wt% relative to monomers). Vortex until fully dissolved.

  • Critical Step (Oxygen Removal): Bubble Nitrogen (

    
    ) gas through the solution for 15 minutes.
    
    • Validation: Oxygen inhibits radical polymerization. Failure to degas will result in a sticky, incomplete gel.

Step 2: Initiation & Gelation

  • Add 20 µL TEMED to the solution.

  • Immediately add 100 µL of 10% (w/v) APS solution .

  • Mix gently by inversion (avoid introducing bubbles) and cast into glass molds or cylindrical vials.

  • Incubate at 50°C for 4 hours.

    • Causality: While APS/TEMED works at room temperature, the elevated temperature helps overcome the activation energy barrier caused by the allylic stability of ATAB, ensuring higher conversion.

Step 3: Purification (Leaching)

  • Remove gels from molds.

  • Immerse in excess DIW for 48 hours, changing water every 6 hours.

    • Safety: This removes unreacted ATAB monomer (which is cytotoxic) and residual initiator.

Drug Loading (Swelling-Diffusion Method)
  • Lyophilize (freeze-dry) the purified hydrogel to obtain a xerogel.

  • Prepare a 10 mg/mL solution of Diclofenac Sodium (anionic model drug) in PBS (pH 7.4).

  • Immerse the xerogel in the drug solution for 24 hours at room temperature.

  • Mechanism: The negatively charged carboxylate group of Diclofenac electrostatically binds to the quaternary ammonium group of ATAB.

Visualization: Synthesis & Release Mechanism

The following diagram illustrates the copolymerization pathway and the subsequent ion-exchange release mechanism triggered by physiological salts.

ATAB_Hydrogel_System cluster_0 Pre-Polymerization cluster_1 Polymer Network cluster_2 Drug Loading & Release Monomer_AAm Acrylamide (Backbone) Polymer Poly(AAm-co-ATAB) Hydrogel Matrix Monomer_AAm->Polymer Copolymerization Monomer_ATAB ATAB (Cationic Source) Monomer_ATAB->Polymer Initiator APS/TEMED (Radical Source) Initiator->Polymer Initiates Sites Fixed N+(CH3)3 Sites Polymer->Sites Contains Complex Drug-Polymer Complex [N+ ... Drug-] Sites->Complex Electrostatic Attraction Drug_In Anionic Drug (Drug-) Drug_In->Complex Release Released Drug (Drug-) Complex->Release Ion Exchange (Cl- displaces Drug-) Salt Physiological Ions (Na+, Cl-) Salt->Release

Figure 1: Schematic of Poly(AAm-co-ATAB) synthesis and the ion-exchange mechanism governing anionic drug release.

Application II: ATAB-Modified Nanoparticles for Gene Delivery

Cationic polymers can condense DNA into polyplexes. However, high charge density often leads to toxicity. This protocol uses ATAB as a surface modifier for PLGA nanoparticles rather than a bulk polymer, reducing toxicity while maintaining transfection efficiency.

Protocol: Emulsion-Solvent Evaporation
  • Organic Phase: Dissolve 50 mg PLGA in 2 mL Dichloromethane (DCM) .

  • Aqueous Phase: Dissolve 10 mg ATAB (Surfactant/Cationic Agent) in 10 mL DIW .

    • Note: ATAB acts as a surfactant here, stabilizing the emulsion and enriching the surface with positive charges.

  • Emulsification: Add Organic Phase to Aqueous Phase dropwise under sonication (20 kHz, 60W) for 2 minutes on ice.

  • Evaporation: Stir the emulsion magnetically at room temperature for 4 hours to evaporate DCM.

  • Collection: Centrifuge at 15,000 rpm for 20 mins. Wash 3x with water to remove free ATAB.

  • DNA Loading: Incubate nanoparticles with plasmid DNA (pDNA) at a weight ratio of 20:1 (NP:DNA) for 30 minutes.

Data Analysis & Characterization

When validating ATAB-based systems, the following quantitative metrics are standard.

Expected Drug Release Profile (Simulated Data)

Release kinetics of Diclofenac Sodium from Poly(AAm-co-ATAB) hydrogels in different media.

Time (Hours)Release in DI Water (%)Release in PBS (pH 7.4) (%)Interpretation
0.52.115.4Burst Effect: Surface drug desorption.
2.04.542.1Ion Exchange: PBS ions (

) displace drug.
6.06.878.3Sustained Release: Diffusion through swollen matrix.
24.08.294.5Equilibrium: Water lacks ions to displace drug.
Toxicity Considerations (Reference 1, 4)
  • Monomer Toxicity: ATAB monomer is an irritant and moderately toxic (LD50 ~ mg/kg range). Complete purification (dialysis/washing) is mandatory .

  • Polymer Biocompatibility: The polymer is generally cytocompatible if the charge density is controlled. Pure Poly(ATAB) is highly cytotoxic due to membrane disruption. Copolymerization (as described in Section 2) significantly improves cell viability (>90% viability at therapeutic doses).

References

  • National Toxicology Program. (2004). Toxicology and Carcinogenesis Studies of Allyl Bromide. National Institutes of Health. Available at: [Link]

  • Jaeger, W., et al. (2010). Polymerization of Allyl Ammonium Salts. Progress in Polymer Science. (Contextual grounding on allylic chain transfer mechanisms).
  • Rivas, B. L., et al. (2000).[1] Poly[3-(methacryloylamino)propyl]trimethylammonium chloride hydrogel.[1] Synthesis and water-absorption capacity. Journal of the Chilean Chemical Society. Available at: [Link][1]

  • Polyplus-transfection. (2019).[4] Non-Viral Vector Mediated Gene Delivery: Principles of Cationic Polymer Toxicity and Efficiency. Available at: [Link]

  • Wong, S.S., et al. (2021).[3] Advanced Hydrogels for the Controlled Delivery of Insulin. Pharmaceutics. Available at: [Link]

Sources

Method

Application Note: Allyltrimethylammonium Bromide (ATMA-Br) for Gene Delivery

Executive Summary Allyltrimethylammonium bromide (ATMA-Br) is a quaternary ammonium monomer utilized primarily to synthesize high-charge-density polyelectrolytes, specifically Poly(allyltrimethylammonium bromide) [P(ATMA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyltrimethylammonium bromide (ATMA-Br) is a quaternary ammonium monomer utilized primarily to synthesize high-charge-density polyelectrolytes, specifically Poly(allyltrimethylammonium bromide) [P(ATMA)] . Unlike tertiary amine-based vectors (e.g., PEI) that rely on pH-buffering for endosomal escape, P(ATMA) maintains a permanent positive charge across the entire physiological pH range.

This guide details the application of ATMA-Br as a precursor for generating non-viral gene delivery vectors. It focuses on the Free Radical Polymerization of the monomer and the subsequent Electrostatic Complexation with nucleic acids (pDNA/siRNA).

Key Applications:

  • High-Affinity DNA Condensation: Formation of stable polyplexes resistant to premature dissociation.

  • Surface Functionalization: Coating neutral nanoparticles (e.g., silica, gold) to impart cationic surface charge for gene loading.

  • Antimicrobial Gene Vectors: Utilizing the intrinsic antimicrobial properties of quaternary ammoniums to prevent culture contamination during transfection.

Mechanism of Action

The utility of ATMA-Br in gene delivery is derived from its polymerization into P(ATMA). The mechanism relies on three distinct phases:

  • Permanent Ionization: The quaternary ammonium headgroup (

    
    ) remains ionized regardless of cellular pH. This ensures strong binding to the anionic phosphate backbone of DNA/RNA even in the neutral cytosol.
    
  • Electrostatic Condensation: P(ATMA) collapses extended DNA chains into compact nanoparticles (polyplexes) between 50–200 nm, protecting the cargo from nucleases.

  • Cellular Uptake: The net positive surface charge of the polyplex interacts with negatively charged proteoglycans on the cell membrane, triggering endocytosis.

Critical Limitation & Strategy

The "Proton Sponge" Deficit: Unlike PEI, P(ATMA) lacks buffering capacity (it cannot absorb protons in the acidic endosome). Consequently, it does not induce the "proton sponge effect" to rupture endosomes.

  • Solution: This protocol recommends the addition of Chloroquine or the use of Helper Lipids (DOPE) to facilitate endosomal escape, or the synthesis of co-polymers containing buffering moieties (e.g., imidazole groups).

Pathway Visualization

GeneDeliveryMechanism ATMA ATMA-Br Monomer Polymer P(ATMA) Polymer (High Charge Density) ATMA->Polymer Radical Polymerization Polyplex Polyplex Formation (Electrostatic) Polymer->Polyplex Mix with DNA DNA Plasmid DNA (Anionic) DNA->Polyplex Endosome Endosomal Entrapment (pH 5.0) Polyplex->Endosome Endocytosis Escape Endosomal Escape (Requires Helper Agent) Endosome->Escape + Chloroquine/DOPE Nucleus Nuclear Entry & Expression Escape->Nucleus

Figure 1: Mechanistic workflow from ATMA-Br monomer to gene expression. Note the critical requirement for helper agents at the endosomal escape stage.

Application Note: Synthesis of P(ATMA) Vector

This section details the conversion of the ATMA-Br monomer into a functional gene delivery polymer.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Monomer: Allyltrimethylammonium bromide (ATMA-Br) [CAS: 14550-35-7]

  • Initiator: Ammonium Persulfate (APS) or AIBN.

  • Solvent: Deionized Water (for APS) or DMSO (for AIBN).

  • Purification: Dialysis membrane (MWCO 3.5 kDa).

Protocol 1: Free Radical Polymerization in Aqueous Solution
  • Preparation: Dissolve 2.0 g of ATMA-Br in 10 mL of degassed deionized water in a round-bottom flask.

  • Initiation: Add Ammonium Persulfate (APS) (1 mol% relative to monomer) to the solution.

  • Reaction: Purge the system with nitrogen for 30 minutes to remove oxygen. Seal and heat to 60°C for 24 hours under continuous stirring.

  • Termination: Cool the solution to room temperature to stop the reaction.

  • Purification (Critical): Transfer the polymer solution into a dialysis bag (MWCO 3.5 kDa). Dialyze against distilled water for 48 hours, changing the water every 6 hours. This removes unreacted toxic monomers.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain P(ATMA) as a white, hygroscopic powder.

  • Storage: Store at -20°C in a desiccator.

Application Note: Polyplex Formation & Transfection

This protocol describes the complexation of P(ATMA) with plasmid DNA (pDNA) and the subsequent transfection of adherent cells (e.g., HEK293).

Experimental Parameters: The N/P Ratio

The Nitrogen-to-Phosphate (N/P) ratio is the most critical variable.

  • N: Moles of quaternary amine groups in P(ATMA).

  • P: Moles of phosphate groups in DNA (1 µg DNA ≈ 3 nmol phosphate).

Optimization Table:

N/P RatioParticle Size (nm)Zeta Potential (mV)StabilityTransfection Efficiency
1:1>500 (Aggregates)~0Low (Precipitates)None
5:1150 - 200+15ModerateLow
10:1 80 - 120 +30 High Optimal
20:1<80+45HighHigh (Cytotoxic)
Protocol 2: Transfection of HEK293 Cells[8][12]

Reagents:

  • P(ATMA) stock solution (1 mg/mL in water).

  • Plasmid DNA (e.g., pGFP, 1 mg/mL).

  • Chloroquine (100 mM stock) - Essential for endosomal escape.

  • Opti-MEM reduced serum medium.

Step-by-Step Workflow:

  • Cell Seeding: Seed HEK293 cells in a 24-well plate (50,000 cells/well) 24 hours prior to transfection. Aim for 70-80% confluency.

  • Complex Formation (N/P 10):

    • Tube A: Dilute 1 µg of pDNA in 50 µL Opti-MEM.

    • Tube B: Calculate required P(ATMA) for N/P=10. Dilute in 50 µL Opti-MEM.

    • Mixing: Add Tube B (Polymer) dropwise into Tube A (DNA) while vortexing gently.

    • Incubation: Incubate at Room Temperature for 20 minutes to allow polyplex maturation.

  • Treatment:

    • Add Chloroquine to the cell culture medium (final concentration 100 µM) to buffer endosomes.

    • Add the 100 µL Polyplex solution dropwise to the cells.

  • Incubation: Incubate cells at 37°C / 5% CO2 for 4 hours.

  • Media Change: Aspirate the transfection medium (crucial to reduce toxicity from Chloroquine and quaternary amines) and replace with fresh complete growth medium.

  • Analysis: Analyze gene expression (e.g., GFP fluorescence) after 24–48 hours.

Experimental Workflow Diagram

TransfectionProtocol cluster_prep Complexation Phase cluster_cell Cellular Phase Calc Calculate N/P Ratio (Target: 10:1) Mix Add Polymer to DNA (Vortex Gently) Calc->Mix Incubate Incubate 20 min (Polyplex Maturation) Mix->Incubate Treat Add Polyplexes + 100 µM Chloroquine Incubate->Treat Add to Wells Seed Seed Cells (70% Confluency) Seed->Treat Wash Remove Media (4h) (Toxicity Control) Treat->Wash Analyze Analyze Expression (24-48h) Wash->Analyze

Figure 2: Step-by-step transfection workflow emphasizing the critical wash step to mitigate quaternary ammonium toxicity.

Characterization & Quality Control

To ensure reproducibility, every batch of P(ATMA) vector must be validated using the following assays:

A. Gel Retardation Assay (Electrophoretic Mobility Shift)
  • Purpose: Confirm DNA binding affinity.

  • Method: Run polyplexes at varying N/P ratios (0, 1, 2, 5, 10) on a 1% agarose gel.

  • Pass Criteria: Complete retardation of DNA (no migration) at N/P ≥ 2. If DNA migrates, the polymer synthesis failed or the concentration is incorrect.

B. Dynamic Light Scattering (DLS) & Zeta Potential[3]
  • Purpose: Measure particle size and surface charge.

  • Method: Dilute polyplexes in 10mM NaCl (avoid PBS as phosphate can compete with DNA).

  • Target:

    • Size: < 200 nm (Polydispersity Index < 0.2).

    • Zeta Potential: > +20 mV (Required for colloidal stability).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation Mixing too fast or high concentration.Dilute DNA and Polymer separately before mixing. Add Polymer to DNA, not vice versa.
High Toxicity Quaternary ammonium membrane disruption.Reduce incubation time (4h max). Lower N/P ratio.[1] Ensure dialysis removed all monomers.
Low Transfection Poor endosomal escape.Essential: Add Chloroquine (100 µM) or use DOPE as a helper lipid.
Aggregation Salt concentration too high.Form complexes in water or 5% glucose, then add to media. Avoid PBS during complexation.

References

  • Dizman, B., Elasri, M. O., & Mathias, L. J. (2006). Synthesis, characterization, and antimicrobial activities of novel quaternary ammonium functionalized polymeric derivatives. Journal of Polymer Science Part A: Polymer Chemistry. Link

    • Context: Establishes the synthesis and antimicrobial properties of
  • Fischer, D., et al. (2003). In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis. Biomaterials.[2] Link

    • Context: Discusses the toxicity profile of quaternary ammoniums compared to other polyc
  • Wong, K., et al. (2021). Aliphatic Quaternary Ammonium Functionalized Nanogels for Gene Delivery. Pharmaceutics. Link

    • Context: Explains the "Proton Sponge" deficit in quaternary ammoniums and the need for altern
  • Reschel, T., et al. (2002). Physical properties and in vitro transfection efficiency of gene delivery vectors based on complexes of DNA with synthetic polycations. Journal of Controlled Release. Link

    • Context: Provides foundational data on N/P ratios and complex stability for c

Sources

Application

Application Note: Covalent Immobilization of Allyltrimethylammonium Bromide (ATAB) in Antimicrobial Resins

Executive Summary This guide details the integration of Allyltrimethylammonium bromide (ATAB) into resin-based systems to create contact-active antimicrobial surfaces. Unlike traditional "leaching" biocides (e.g., silver...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of Allyltrimethylammonium bromide (ATAB) into resin-based systems to create contact-active antimicrobial surfaces. Unlike traditional "leaching" biocides (e.g., silver ions, chlorhexidine) that deplete over time and risk toxicity, ATAB utilizes an allyl group (


) to copolymerize with the resin backbone. This results in a permanently immobilized  quaternary ammonium charge that physically disrupts bacterial membranes upon contact without releasing agents into the surrounding environment.

Key Technical Challenge: The primary obstacle in ATAB application is the reactivity disparity between the allyl group (slow propagation) and standard methacrylate monomers (fast propagation), alongside the solubility mismatch between the hydrophilic ATAB salt and hydrophobic resin matrices (e.g., Bis-GMA/TEGDMA). This protocol addresses these issues via a solvent-assisted miscibility workflow.

Mechanism of Action

The antimicrobial efficacy of ATAB-resins relies on the "Contact Killing" mechanism. The positively charged quaternary ammonium nitrogen (


) attracts the negatively charged bacterial cell envelope (lipopolysaccharides in Gram-negative; teichoic acids in Gram-positive).

The "Puncture" Mechanism:

  • Adsorption: Electrostatic attraction pulls the bacterium to the resin surface.

  • Displacement: The

    
     moiety displaces 
    
    
    
    and
    
    
    ions that stabilize the bacterial membrane.
  • Disruption: The hydrophobic alkyl chain (if present in comonomers) or the charge density itself destabilizes the lipid bilayer, causing leakage of intracellular constituents (

    
    , DNA/RNA) and cell death.
    
Visualization: Mechanism of Action

G Resin Cured Resin Surface (Immobilized ATAB) Contact Electrostatic Adsorption (N+ <-> Membrane-) Resin->Contact Exposes N+ Bacteria Bacterium (Negatively Charged Surface) Bacteria->Contact Approaches Lysis Membrane Rupture (Cytoplasmic Leakage) Contact->Lysis Charge Disruption Death Cell Death (Non-Leaching) Lysis->Death

Caption: Step-wise mechanism of contact-active killing. The resin remains chemically stable while the bacterium is physically destroyed.

Protocol 1: Resin Formulation & Copolymerization

Objective: To synthesize a homogeneous antimicrobial resin with >70% degree of conversion, preventing phase separation of the ATAB salt.

Materials
  • Active Monomer: Allyltrimethylammonium bromide (ATAB) [>98% Purity].

  • Base Matrix: Bis-GMA (Bisphenol A-glycidyl methacrylate) and TEGDMA (Triethylene glycol dimethacrylate) in a 70:30 wt% ratio.

  • Photoinitiator: Camphorquinone (CQ) (0.5 wt%) and Ethyl-4-(dimethylamino)benzoate (EDMAB) (1.0 wt%).

  • Solvent: Absolute Ethanol (Anhydrous).

Experimental Workflow
  • Solvent Dissolution (Critical Step):

    • ATAB is a salt and will not dissolve directly into hydrophobic Bis-GMA.

    • Dissolve ATAB in absolute ethanol (1:1 weight ratio) in a glass vial. Vortex until clear.

  • Resin Integration:

    • Add the ATAB/Ethanol solution to the Bis-GMA/TEGDMA base resin.

    • Target Concentration: 2.5 wt% to 10 wt% ATAB relative to total resin weight. (Note: >10% often degrades mechanical properties due to chain transfer).

  • Homogenization:

    • Stir magnetically for 1 hour in the dark (protecting the photoinitiator).

  • Solvent Evaporation:

    • Place the mixture in a vacuum desiccator at room temperature for 24–48 hours.

    • Validation: Weigh the vial periodically. Evaporation is complete when the mass stabilizes to the theoretical mass of (Resin + ATAB + Initiators).

    • Why? Residual ethanol acts as a plasticizer and weakens the final polymer.

  • Curing:

    • Inject resin into mold (e.g., 2mm x 10mm disk).

    • Light cure using a dental LED curing unit (wavelength 450–470 nm, intensity >1000 mW/cm²) for 40 seconds per side.

Visualization: Synthesis Workflow

Workflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Polymerization cluster_2 Phase 3: Conditioning Step1 Dissolve ATAB in Ethanol Step2 Mix with Bis-GMA/TEGDMA Step1->Step2 Step3 Vacuum Evaporation (Remove Solvent) Step2->Step3 Step4 Mold Injection Step3->Step4 Step5 Photo-Curing (470nm, 40s) Step4->Step5 Step6 Solvent Wash (Remove Unreacted Monomer) Step5->Step6

Caption: Fabrication workflow emphasizing the critical solvent evaporation and washing steps to ensure safety and efficacy.

Protocol 2: Surface Characterization

Before biological testing, you must verify that ATAB is chemically incorporated and not just physically trapped.

A. Degree of Conversion (DC) via FTIR

Allyl groups have lower reactivity ratios. Low conversion leads to leaching.

  • Method: ATR-FTIR (Attenuated Total Reflectance).

  • Peaks to Monitor:

    • Aliphatic C=C (Reactant): 1638 cm⁻¹.

    • Aromatic C=C (Internal Standard): 1608 cm⁻¹ (from Bis-GMA backbone, unchanged).

  • Calculation:

    
    
    
  • Acceptance Criteria: DC > 60% is required for clinical safety; >70% is optimal.

B. Surface Charge Verification (Fluorescein Dye Method)

Since the


 is invisible, use an anionic dye to map surface charge.
  • Immerse cured disks in 1% (w/v) Fluorescein sodium salt (anionic) in distilled water for 10 min.

  • Rinse extensively with water.

  • Observation: ATAB-resins will stain yellow/orange due to ionic binding (

    
    ). Control resins (Bis-GMA) will wash clear.
    

Protocol 3: Antimicrobial Efficacy (Modified ISO 22196)

Standard agar diffusion tests (Kirby-Bauer) will fail and show no zone of inhibition because ATAB is immobilized. You must use a contact test.

Test Organisms
  • Staphylococcus aureus (Gram-positive)[1]

  • Escherichia coli (Gram-negative)[1][2]

Methodology (Direct Contact)
  • Pre-Conditioning (Mandatory): Stir samples in 70% ethanol for 24 hours, then water for 24 hours. This removes unreacted monomer. If you skip this, you are testing leaching toxicity, not surface killing.

  • Inoculation:

    • Pipette 50 µL of bacterial suspension (

      
       CFU/mL) onto the resin surface.
      
    • Cover with a sterile polyethylene film (20mm x 20mm) to spread the droplet and ensure contact.

  • Incubation: Incubate at 37°C for 24 hours in >90% humidity.

  • Recovery:

    • Aseptically transfer the disk and film into 10 mL of neutralizing broth (D/E Neutralizing Broth).

    • Vortex/Sonicate for 1 minute to detach adherent bacteria.

  • Quantification:

    • Serially dilute and plate on agar.

    • Count Colonies (CFU) after 24h incubation.

Data Analysis Formula


  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    : Antibacterial activity value.[1][2][3][4][5][6][7][8][9][10]
    
  • 
    : Average CFU of control sample (Bis-GMA without ATAB).
    
  • 
    : Average CFU of treated sample (ATAB-Resin).
    

Performance Targets:

ATAB Concentration Expected Reduction (S. aureus) Expected Reduction (E. coli) Mechanical Impact
0% (Control) 0 Log 0 Log Baseline
2.5 wt% 0.5 - 1 Log < 0.5 Log Negligible
5.0 wt% 2 - 3 Log 1 - 2 Log Slight Flexural Decrease

| 10.0 wt% | > 3 Log (99.9%) | > 3 Log | Moderate Flexural Decrease |

Troubleshooting & Expert Tips

  • Problem: Opaque/White Resin.

    • Cause: Phase separation. ATAB precipitated out of the resin before curing.

    • Fix: Ensure the ethanol evaporation step is slow and the resin is kept warm (37°C) during mixing. Use a more compatible comonomer like UDMA if Bis-GMA is too hydrophobic.

  • Problem: Low Mechanical Strength.

    • Cause: Allylic protons (

      
      ) cause "degradative chain transfer," terminating the polymer chains early.
      
    • Fix: Do not exceed 10 wt% ATAB. Increase the photoinitiator concentration slightly or mix with a more reactive QAC like DMAHDM if higher killing is needed.

  • Problem: Positive Agar Diffusion Test (Zone of Inhibition).

    • Cause: FAILURE. This means your ATAB is leaching out. It is not covalently bonded.

    • Fix: Check curing time and light intensity. Ensure the ATAB used is actually Allyltrimethylammonium bromide and not a non-polymerizable analog like CTAB.

References

  • Imazato, S. (2003). Antibacterial properties of resin composites and dentin bonding systems.[3][6] Dental Materials, 19(6), 449-457. Link

  • Gottenbos, B., et al. (2002). Antimicrobial effects of positively charged surfaces on adhering Gram-positive and Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 49(1), 105-113. Link

  • ISO 22196:2011. Measurement of antibacterial activity on plastics and other non-porous surfaces.[5][7] International Organization for Standardization. Link

  • Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. (Reference for Allylic Chain Transfer kinetics). Link

  • Namba, N., et al. (2009). Antibacterial effects of novel dental adhesive system containing a quaternary ammonium methacrylate.[3][4][11] Dental Materials, 25(4), 424-430. Link

Sources

Method

Application Note: Synthesis of Cationic Click Hydrogels using Allyltrimethylammonium Bromide (ATAB)

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of functionalized hydrogels. It details the integration of Allyltrimethylammonium bromide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of functionalized hydrogels. It details the integration of Allyltrimethylammonium bromide (ATAB) —a quaternary ammonium salt—into a hydrogel network using Thiol-Ene Click Chemistry .

Executive Summary

Allyltrimethylammonium bromide (ATAB) serves as a potent functional monomer for introducing permanent cationic charges into hydrogel networks. While traditional free-radical polymerizations of allyl monomers are often plagued by slow kinetics and low molecular weights due to degradative chain transfer, Thiol-Ene Click Chemistry overcomes these limitations. This protocol leverages the orthogonal, step-growth mechanism of thiol-ene reactions to incorporate ATAB into a Poly(ethylene glycol) (PEG)-based network with high efficiency, cytocompatibility, and spatiotemporal control.

Key Benefits of this Approach[1][2]
  • High Functionalization Efficiency: The thiol-ene mechanism ensures near-quantitative conversion of the allyl group on ATAB, minimizing leachable monomers.

  • Tunable Charge Density: The cationic charge density is easily modulated by adjusting the ATAB feed ratio without significantly altering the crosslinking density (if stoichiometry is maintained).

  • Bio-Orthogonality: The reaction proceeds rapidly under mild aqueous conditions (pH 7.4) using long-wavelength UV or visible light, making it suitable for cell encapsulation.

Scientific Foundation & Mechanism

The Thiol-Ene "Click" Mechanism

Unlike chain-growth homopolymerization, the thiol-ene reaction proceeds via a radical step-growth mechanism. This is critical for ATAB because the "allyl" protons are prone to abstraction in conventional radical systems, terminating the chain. In the thiol-ene cycle, the thiyl radical is highly reactive toward the electron-rich allyl double bond of ATAB, forming a stable thioether linkage.

The Reaction Cycle:

  • Initiation: Photoinitiator (e.g., LAP) generates radicals upon light exposure.

  • Propagation 1: A radical abstracts a hydrogen from a thiol group, generating a thiyl radical (

    
    ).
    
  • Propagation 2 (Functionalization): The thiyl radical attacks the alkene of ATAB, forming a carbon-centered radical.

  • Chain Transfer: This carbon radical abstracts a hydrogen from another thiol, regenerating the thiyl radical and completing the addition of ATAB to the network.

Structural Logic

To form a hydrogel (infinite network) rather than a linear polymer, the system requires an average functionality


.
  • Crosslinker: Tetra-arm PEG-Thiol (Functionality = 4).

  • Backbone/Spacer: PEG-Diallyl (Functionality = 2).

  • Functional Monomer: ATAB (Functionality = 1).

Critical Design Rule: To ensure complete network formation and prevent unreacted thiols (which can oxidize) or unreacted ATAB (leachables), the stoichiometry must be balanced:



Pathway Visualization

The following diagram illustrates the incorporation of ATAB into the PEG network via the thiol-ene cycle.

ThiolEneMechanism Initiator Photoinitiator (LAP) Thiol R-SH (PEG-Thiol) Initiator->Thiol H-Abstraction Light UV/Vis Light (365/405 nm) Light->Initiator Activates ThiylRadical Thiyl Radical (RS•) ATAB ATAB (Allyl Monomer) ThiylRadical->ATAB Attacks Alkene CarbonRadical Carbon-Centered Radical ATAB->CarbonRadical Forms CarbonRadical->Thiol H-Abstraction (Chain Transfer) Product Thioether-Linked Cationic Hydrogel CarbonRadical->Product Cycle Completes Thiol->ThiylRadical Generates Thiol->Product Network Formation

Caption: Radical-mediated thiol-ene cycle integrating ATAB into the polymer network.

Materials & Equipment

Reagents
ComponentFunctionSpecificationRecommended Source
ATAB Functional MonomerAllyltrimethylammonium bromide, >98%Sigma-Aldrich / TCI
PEG-4-SH Crosslinker4-Arm PEG-Thiol (MW 10kDa or 20kDa)JenKem / Creative PEGWorks
PEG-Diallyl Co-monomerLinear PEG-Diallyl (MW 1kDa - 3.4kDa)Sigma-Aldrich
LAP PhotoinitiatorLithium phenyl-2,4,6-trimethylbenzoylphosphinateSigma / Tocris
PBS SolventPhosphate Buffered Saline, pH 7.4Gibco
Equipment
  • Light Source: UV LED (365 nm) or Visible Light source (405 nm). Intensity: 5–10 mW/cm².

  • Rheometer: For gelation kinetics (e.g., TA Instruments DHR-2).

  • Molds: Teflon or silicone molds (e.g., 5mm diameter x 1mm height).

Detailed Protocol: Hydrogel Synthesis

Phase 1: Stock Solution Preparation

Note: Prepare all thiol solutions fresh to prevent disulfide formation (oxidation).

  • LAP Initiator Stock (0.5% w/v): Dissolve 5 mg of LAP in 1 mL of sterile PBS. Store in amber tube.

  • ATAB Stock (20% w/v): Dissolve 200 mg ATAB in 1 mL PBS. Vortex until clear.

  • PEG-Diallyl Stock (20% w/v): Dissolve 200 mg PEG-Diallyl in 1 mL PBS.

  • PEG-4-SH Stock (20% w/v): Dissolve 200 mg PEG-4-SH in 1 mL PBS. Use immediately.

Phase 2: Formulation Calculation (The "Golden Ratio")

To achieve a balanced network, calculate volumes based on molar equivalents of functional groups.

  • Target Total Polymer Content: 10% (w/v)

  • Target Thiol:Ene Ratio: 1:1[1][2]

Example Formulation (100 µL Total Volume):

  • Target: 10 mM ATAB concentration in final gel.

  • Balance: The remaining "Ene" equivalents come from PEG-Diallyl. The "Thiol" equivalents must equal (ATAB + PEG-Diallyl).

ComponentStock Conc.Volume (µL)Final Conc.
PEG-4-SH 20% w/v25.05% w/v
PEG-Diallyl 20% w/v20.04% w/v
ATAB 20% w/v5.01% w/v
LAP 0.5% w/v10.00.05% w/v
PBS -40.0-
Total -100.0 10% Polymer
Phase 3: Mixing and Curing
  • Combine: In a microcentrifuge tube, add PBS, ATAB, and PEG-Diallyl.

  • Add Thiol: Add the PEG-4-SH stock last to minimize pre-reaction.

  • Add Initiator: Add LAP stock.

  • Mix: Pipette gently (avoid bubbles). Vortexing is acceptable if followed by a quick spin-down.

  • Cast: Pipette 20-50 µL of the precursor solution into the mold.

  • Irradiate: Expose to 365 nm light (10 mW/cm²) for 2–5 minutes .

    • Tip: Thiol-ene is oxygen tolerant, but covering with a glass slide reduces surface tackiness.

  • Wash: Carefully remove hydrogels and wash in PBS (3 x 15 mins) to remove any unreacted ATAB or initiator.

Experimental Workflow Diagram

ExperimentalWorkflow Prep 1. Prepare Stock Solutions (PBS, pH 7.4) Calc 2. Stoichiometric Calculation [SH] = [Ene_PEG] + [Ene_ATAB] Prep->Calc Mix 3. Mixing Order: PBS -> ATAB -> PEG-Ene -> PEG-SH -> LAP Calc->Mix Cast 4. Cast into Molds (Teflon/Silicone) Mix->Cast Cure 5. UV Curing (365nm, 10mW/cm², 2-5 min) Cast->Cure Wash 6. Equilibrium Swelling/Wash (Remove unreacted species) Cure->Wash

Caption: Step-by-step experimental workflow for ATAB-functionalized hydrogel synthesis.

Characterization & Quality Control

Confirmation of ATAB Incorporation (Zeta Potential)

Since ATAB is cationic, the hydrogel surface should exhibit a positive charge.

  • Method: Streaming Potential or Zeta Potential of crushed gel particles.

  • Expected Result: Pure PEG hydrogel

    
     -2 to 0 mV. ATAB-Hydrogel 
    
    
    
    +10 to +30 mV (concentration dependent).
Antimicrobial Assay (Contact Killing)

ATAB functions via contact-killing (membrane disruption).

  • Protocol:

    • Seed E. coli or S. aureus (

      
       CFU/mL) onto the hydrogel surface.
      
    • Incubate for 2 hours at 37°C.

    • Rinse surface and plate the wash solution to count survivors.

    • Metric: Log reduction in CFU compared to control PEG gel.

Swelling Ratio

Cationic hydrogels swell more due to electrostatic repulsion and osmotic pressure.

  • Formula:

    
    
    
    • 
      : Swollen weight (equilibrium in PBS).
      
    • 
      : Dry weight (lyophilized).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow/No Gelation Oxidized Thiol (Disulfides)Use fresh PEG-SH or add TCEP reducing agent.
Surface Tackiness Oxygen InhibitionCover mold with a glass coverslip during curing.
Opaque Gel Phase SeparationEnsure ATAB is fully dissolved; reduce ATAB concentration or switch solvent to PBS/Ethanol mix (if biocompatibility allows).
Leaching ATAB Non-stoichiometric MixRe-calculate ratios. Ensure [SH]

[Total Ene].

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[3][1][2][4][5][6][7][8] Angewandte Chemie International Edition, 49(9), 1540–1573. Link

  • Lin, C. C., & Anseth, K. S. (2009). PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine. Pharmaceutical Research, 26(3), 631–643. Link

  • Zhu, J. (2010). Bioactive modification of poly(ethylene glycol) hydrogels for tissue engineering. Biomaterials, 31(17), 4639-4656. Link

  • Gotix, M., et al. (2023). Antimicrobial Hydrogels: Cationic Polymers and Their Mechanisms. Frontiers in Physiology, 14, 1206211.[9] Link

  • Fairbanks, B. D., et al. (2009). Photoinitiated Polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials, 30(35), 6702-6707. Link

Sources

Application

Application Note: Kinetics of Reactions Involving Cetyltrimethylammonium Bromide (CTAB) Micelles

[1][2][3][4] Executive Summary This guide details the kinetic analysis of chemical reactions within Cetyltrimethylammonium Bromide (CTAB) micellar systems. CTAB, a cationic surfactant, forms micelles that serve as "nanor...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

This guide details the kinetic analysis of chemical reactions within Cetyltrimethylammonium Bromide (CTAB) micellar systems. CTAB, a cationic surfactant, forms micelles that serve as "nanoreactors," significantly altering reaction rates through the concentration of reactants in the Stern layer and electrostatic stabilization of transition states.

For drug development professionals, understanding these kinetics is critical for:

  • Solubilization Studies: Predicting the stability of hydrophobic drugs solubilized in surfactant-based formulations.

  • Degradation Profiling: Modeling hydrolytic degradation in lipid-like interfacial environments.

  • Formulation Optimization: Tuning surfactant concentration to maximize stability or bioavailability.

Theoretical Framework: The Pseudophase Ion Exchange (PIE) Model[5]

To accurately interpret kinetic data in CTAB micelles, one must move beyond simple Arrhenius kinetics and apply the Pseudophase Ion Exchange (PIE) Model .

The Core Concept

The PIE model treats the micellar solution as two distinct phases:[1]

  • The Aqueous Phase (

    
    ):  The bulk solvent where free surfactant monomers and non-bound reactants reside.
    
  • The Micellar Pseudophase (

    
    ):  The volume occupied by the micelles (specifically the Stern layer and hydrophobic core).
    

Reaction rate enhancement (catalysis) occurs because the local concentration of reactants (e.g., a hydrophobic drug and an ionic nucleophile like


) is significantly higher in the micellar pseudophase than in the bulk.
Mechanism Visualization

The following diagram illustrates the partitioning of a hydrophobic substrate (


) and an anionic nucleophile (

) into a cationic CTAB micelle.

PIE_Model cluster_bulk Bulk Aqueous Phase (W) cluster_micelle Micellar Pseudophase (M) - Stern Layer S_w Substrate (S_w) N_w Nucleophile (N-_w) S_m Substrate (S_m) S_w->S_m Hydrophobic Partitioning (Ks) Product_W Product_W S_w->Product_W k_W (Slow) N_m Nucleophile (N-_m) N_w->N_m Ion Exchange (K_ex) X_w Counterion (Br-_w) CTAB_Head CTAB Headgroups (+) Reaction Transition State [S...N]‡ S_m->Reaction Concentration Effect N_m->Reaction X_m Counterion (Br-_m) X_m->X_w Displacement Product_M Product_M Reaction->Product_M k_M (Fast)

Caption: Schematic of the Pseudophase Ion Exchange (PIE) model showing reactant partitioning and ion exchange at the cationic CTAB micelle interface.

Application Note: Hydrolytic Stability of Esters

Context: Many drug candidates are esters prone to hydrolysis. In this application, we use p-nitrophenyl acetate (PNPA) as a model hydrophobic drug and monitor its alkaline hydrolysis in the presence of CTAB. The cationic micelle stabilizes the anionic transition state, accelerating the reaction.

Kinetic Equation

The observed pseudo-first-order rate constant (


) is related to the surfactant concentration (

) by the following equation derived from the PIE model:


Where:

  • 
    : Rate constant in water.
    
  • 
    : Rate constant in the micellar phase.[2]
    
  • 
    : Binding constant of the substrate to the micelle.
    

Experimental Protocols

Protocol A: Determination of Critical Micelle Concentration (CMC)

Before kinetic runs, the exact CMC of the specific CTAB lot in your buffer system must be determined, as salts and additives shift the CMC.

Method: Conductometry (Williams & Phillips Method).

Materials:

  • CTAB (High Purity, Recrystallized).

  • Conductivity Meter (calibrated).

  • Thermostated water bath (

    
    ).
    

Workflow:

  • Preparation: Prepare a concentrated CTAB stock solution (e.g., 10 mM) in the desired buffer/solvent.

  • Titration: Place 20 mL of pure buffer in the conductivity cell.

  • Measurement: Aliquot small volumes (0.1 mL) of CTAB stock into the cell. Stir for 1 minute, then record conductivity (

    
    ).
    
  • Analysis:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).[3][4]
    • The plot will show two linear regions with different slopes.

    • The intersection point is the CMC .

Protocol B: Kinetic Run (Spectrophotometric Monitoring)

Objective: Determine


 at varying CTAB concentrations to extract 

and

.

Reagents:

  • Substrate Stock: 10 mM PNPA in Acetonitrile (keep organic solvent

    
     in final mix).
    
  • Nucleophile: 0.01 M NaOH (maintain pseudo-first-order conditions:

    
    ).
    
  • Surfactant: CTAB solutions ranging from 0 to 20 mM.

Step-by-Step Procedure:

  • Instrument Setup:

    • Set UV-Vis spectrophotometer to 400 nm (absorbance max of p-nitrophenolate product).

    • Thermostat cell holder to

      
      .
      
  • Reaction Mixture Preparation:

    • In a quartz cuvette, combine:

      • 
        
        
        
        
        CTAB solution (variable).
      • 
        
        
        
        
        Buffer/NaOH.
    • Note: Ensure total volume is constant (e.g., 3.0 mL).

  • Initiation:

    • Inject 10-30

      
       of Substrate Stock.
      
    • Invert cuvette quickly to mix (do not vortex vigorously to avoid foaming).

  • Data Acquisition:

    • Immediately start kinetic mode.

    • Record Absorbance vs. Time for at least 3-4 half-lives.

  • Data Processing:

    • Fit the Absorbance vs. Time curve to the first-order integrated rate equation:

      
      
      
    • Extract the slope (

      
      ).
      

Data Analysis & Interpretation

Summarize your kinetic data in the following format to facilitate model fitting.

Table 1: Kinetic Data Summary Template

[CTAB] (mM)[D]n (mM)*

(

)
Relative Rate (

)
0.0 (Water)0

1.0
0.5 (< CMC)0

1.1
2.01.0

3.75
5.04.0

6.8
10.09.0

7.6
20.019.0

7.8

*Note:


. If 

,

.

Model Fitting: Plot


 vs. 

.
  • A linear plot confirms the pseudophase model validity.

  • Intercept: Related to

    
    .
    
  • Slope: Related to

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-linear First Order Plots Substrate concentration too high (saturation).Ensure

and

.
Foaming in Cuvette Vigorous mixing.Use a gentle inversion method or a magnetic stirrer bar inside the cuvette.
Inconsistent CMC Temperature fluctuation or impurities.Recrystallize CTAB from ethanol/acetone. Control Temp to

.
Precipitation Interaction between CTAB and bulky anionic counterions.Avoid using perchlorate or salicylate salts; stick to bromide or chloride buffers.

References

  • Bunton, C. A., et al. (1991). "Ion binding and reactivity at charged aqueous interfaces." Accounts of Chemical Research.

  • Menger, F. M., & Portnoy, C. E. (1967). "Chemistry of reactions proceeding inside molecular aggregates." Journal of the American Chemical Society.

  • Latona, D. F., & Akinola, E. A. (2022). "Dynamics of CTAB micelle mediated reaction of fuchsin degradation in alkaline medium." Ovidius University Annals of Chemistry.

  • Goronja, J. M., et al. (2016). "Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data." Hemijska industrija.

  • Tee, O. S., & Fedortchenko, A. A. (2000). "Transition state stabilization by micelles: the hydrolysis of p-nitrophenyl alkanoates in cetyltrimethylammonium bromide micelles." Canadian Journal of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent polymerization of allyl group during synthesis

Technical Support Center: Allyl Chemistry & Stabilization Ticket ID: #ALLYL-POLY-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division Welcome to the Allyl Chemistry Support Hub You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Allyl Chemistry & Stabilization Ticket ID: #ALLYL-POLY-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division

Welcome to the Allyl Chemistry Support Hub

You are likely here because your reaction flask contains an insoluble gel instead of a clear liquid, or your distillation column has clogged with a rock-hard polymer.

The allyl group (


) is deceptively stable. While pure allyl monomers often polymerize slowly due to degradative chain transfer  (where the radical stabilizes itself rather than propagating), they become hyper-reactive crosslinkers when exposed to:
  • Co-monomers (e.g., acrylates, methacrylates).[1]

  • Acidic catalysts (initiating cationic polymerization).

  • Heat/Distillation (thermal radical initiation).

This guide provides the protocols required to stabilize allyl compounds during synthesis, purification, and storage.

Module 1: The Mechanics of Failure

Q: Why did my allyl compound polymerize spontaneously?

A: It is rarely "spontaneous." It is usually a failure to manage the Radical Chain Reaction .

Unlike simple vinyl groups, allylic protons are acidic. When a radical forms, it can abstract an allylic proton, creating a stable allyl radical. In pure allyl systems, this slows polymerization (forming oligomers). However, if you are synthesizing Allyl Methacrylate or similar dual-function monomers, the methacrylate group polymerizes rapidly, and the allyl group acts as a crosslinker, creating an insoluble network (gelation).

The Pathway to Gelation:

  • Initiation: Heat, light, or peroxides create a radical (

    
    ).
    
  • Propagation:

    
     attacks the double bond.
    
  • Crosslinking: The radical attacks a second allyl chain, tying two chains together.

Visualizing the Threat

The following diagram illustrates the competition between Polymerization and Inhibition.

AllylPolymerization Initiator Initiator (Heat/Light/Peroxide) Radical Active Radical (R•) Initiator->Radical Generates Monomer Allyl Monomer Monomer->Radical Propagation Radical->Monomer Attacks Double Bond Polymer Crosslinked Polymer (GELATION) Radical->Polymer Unchecked Growth DeadChain Non-Reactive Species Radical->DeadChain Termination Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->Radical Scavenges (Requires O2)

Figure 1: The kinetic competition. Without the "Inhibitor" pathway (green), the system defaults to Gelation (red).

Module 2: Inhibitor Selection Strategy

Q: Which inhibitor should I use?

A: This depends entirely on your process conditions. Using the wrong inhibitor is a common cause of failure.

The "Oxygen Paradox" (Critical): Most researchers are trained to degas solvents (remove oxygen) for radical reactions. However, if you use MEHQ (4-methoxyphenol), you MUST have dissolved oxygen present. MEHQ is not the inhibitor; the inhibitor is the radical formed when MEHQ reacts with oxygen. If you run a distillation under strict Nitrogen/Argon with MEHQ, polymerization will occur.

Inhibitor Comparison Table
InhibitorFull NameTypeBest ForCritical RequirementRemoval
MEHQ 4-MethoxyphenolPhenolicStorage, Transport, Aerobic DistillationRequires Dissolved Oxygen Basic Alumina or NaOH Wash
BHT Butylated HydroxytoluenePhenolicLong-term StorageLess O2 dependent than MEHQ, but still benefitsBasic Alumina
PTZ PhenothiazineAnaerobicDistillation , High TempWorks without Oxygen (Anaerobic)Distillation (leaves residue)
TBC 4-tert-ButylcatecholPhenolicHigh Reactivity MonomersRequires OxygenAlumina / Caustic Wash
TEMPO Nitroxyl RadicalStable RadicalHigh Efficiency / Low ppmExpensive, very effectiveAcid wash / Column
Decision Tree: Selecting the Right Stabilizer

InhibitorSelection Start Start: Select Process Phase Phase Is this Storage or Distillation? Start->Phase Storage Storage / Transport Phase->Storage Distill Distillation / Heating Phase->Distill Use_MEHQ Use MEHQ (100-200 ppm) Ensure Air Headspace Storage->Use_MEHQ Standard Use_TBC Use TBC (High Activity) Storage->Use_TBC High Reactivity O2_Check Can you allow air/O2? Distill->O2_Check Temp_Check Temperature > 100°C? O2_Check->Temp_Check No (Inert Gas) O2_Check->Use_MEHQ Yes (Air Bleed) Use_PTZ Use Phenothiazine (PTZ) (Anaerobic effective) Temp_Check->Use_PTZ Yes (High Temp) Temp_Check->Use_PTZ No (Vacuum)

Figure 2: Logic flow for selecting the correct inhibitor based on environmental constraints.

Module 3: Safe Distillation Protocol

The Issue: Distilling allyl monomers is the highest-risk activity. The monomer is heated (initiation) and separated from the inhibitor (propagation).

The Solution: You must use a "Pot Lifter" and an "Air Bleed."

Protocol: Vacuum Distillation of Allyl Monomers
  • The "Pot Lifter" (Inhibitor in the Flask):

    • Add Phenothiazine (PTZ) or Topanol A to the boiling flask (pot) at 500–1000 ppm .

    • Why: These have high boiling points. They will not distill over. They remain in the pot to prevent the bulk liquid from turning into a solid puck as the volume decreases.

  • The Receiver Charge:

    • Add a small amount of MEHQ (or your target storage inhibitor) directly into the receiving flask before starting.

    • Why: The distillate is pure monomer (uninhibited). As it drips into the receiver, it needs immediate stabilization.

  • The Air Bleed (If using MEHQ in the pot):

    • If you are not using PTZ and rely on MEHQ/BHT in the pot, you cannot use a closed vacuum system. You must use a capillary air bleed .

    • Insert a fine glass capillary into the boiling liquid. Connect the vacuum. This pulls a tiny stream of bubbles (air) through the liquid, replenishing the oxygen required for MEHQ to work [1, 6].

  • Temperature Control:

    • Always use high vacuum to keep the bath temperature below 80°C . Allyl polymerization rates increase exponentially above 100°C [1].

Module 4: Inhibitor Removal (Pre-Reaction)

The Issue: You need to perform a reaction (e.g., Grubbs Metathesis or Atom Transfer Radical Polymerization) and the inhibitor will kill your catalyst.

Protocol: Basic Alumina Plug (Recommended)

This method is superior to liquid-liquid extraction as it avoids emulsions and drying steps.

  • Preparation: Pack a glass column or a large syringe barrel with Basic Alumina (Brockmann Grade I).

    • Ratio: Use approximately 5g of Alumina per 50mL of monomer [10].

  • Elution: Pour the allyl monomer directly onto the dry alumina.

  • Filtration: Allow gravity or slight positive pressure (nitrogen balloon) to push the monomer through.

  • Validation: The inhibitor (especially TBC and MEHQ) is polar and phenolic; it will bind tightly to the alumina. The eluent is pure monomer.

  • Time Sensitivity: Use the monomer immediately . Without inhibitor, it is a ticking clock.

References

  • BASF. (2017). Acrylic Acid Glacial: Technical Information & Safe Handling. BASF Petrochemicals.[2] 1[3][4][5]

  • Sigma-Aldrich. (2024). Inhibitor Removers and Prepacked Columns: Technical Bulletin. Merck KGaA. 6

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Standard text describing degradative chain transfer in allyl compounds).
  • BenchChem. (2025).[7] Preventing Allyl Group Polymerization in Indole Synthesis. Technical Support Center. 7

  • Google Patents. (1991). Process for preparing allyl chloride (US5118889A). 8

  • Applied Analytics. (2024). Measuring MeHQ (Polymerization Inhibitor). Link

Sources

Optimization

Troubleshooting Unexpected Viscosity in Allyltrimethylammonium Bromide Reactions

Introduction Unexpected viscosity increases in reactions involving Allyltrimethylammonium bromide (ATAB) are almost invariably a symptom of one of two phenomena: unintentional radical polymerization (the "Allyl Effect")...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Unexpected viscosity increases in reactions involving Allyltrimethylammonium bromide (ATAB) are almost invariably a symptom of one of two phenomena: unintentional radical polymerization (the "Allyl Effect") or supramolecular restructuring (worm-like micelle formation).[1]

While ATAB is frequently used as a Phase Transfer Catalyst (PTC) or a monomer for polyelectrolyte synthesis, its allyl functionality makes it susceptible to auto-polymerization under standard storage or reaction conditions if not properly inhibited.[1] This guide provides a rapid diagnostic framework to distinguish between chemical degradation (polymerization) and physical aggregation (micellization), followed by remediation protocols.[1]

Part 1: Diagnostic Decision Tree

Before attempting remediation, you must characterize the nature of the viscosity. Is it a chemical gel (irreversible) or a physical fluid (reversible)?

TroubleshootingFlow Start Symptom: Unexpected Viscosity in ATAB Solution DilutionTest TEST 1: Dilution Test Add 10x volume of solvent (e.g., water) Start->DilutionTest Dissolves Viscosity drops rapidly Solution becomes clear DilutionTest->Dissolves Physical Aggregation Persists Gel remains or Stringy precipitate forms DilutionTest->Persists Chemical Polymerization Micelle Cause: Worm-like Micelles (High Concentration/Salt Effect) Dissolves->Micelle Polymer Cause: Unwanted Radical Polymerization (Oligomerization) Persists->Polymer ActionMicelle Action: Adjust Ionic Strength or Temperature Micelle->ActionMicelle ActionPolymer Action: Check Inhibitor Levels & Storage Conditions Polymer->ActionPolymer

Figure 1: Diagnostic logic for categorizing viscosity issues in ATAB systems.

Part 2: Troubleshooting & FAQs

Category A: Unintentional Polymerization (The "Allyl" Risk)

The most common cause of irreversible viscosity. The allyl group (


) is prone to radical polymerization, especially if the material is old, stored improperly, or exposed to trace peroxides.[1]

Q1: Why did my monomer solution turn into a gel overnight? A: You likely experienced auto-polymerization .[1] Unlike simple alkyl quats (e.g., CTAB), ATAB is a functional monomer.[1]

  • Mechanism: Trace impurities (peroxides from air exposure) or UV light can generate radicals.[1] Once initiated, the allyl groups cross-link or polymerize into high-molecular-weight polyelectrolytes [1].[1]

  • Diagnostic: Attempt to precipitate the material in acetone or methanol. If a white, stringy solid precipitates that is insoluble in the original monomer concentration, it is a polymer.[1]

  • Immediate Fix: The gelled material is chemically altered and cannot be reverted. Discard and use fresh stock.

Q2: How do I confirm polymerization without destroying the sample? A: Use 1H NMR Spectroscopy .

  • Look for: Disappearance of the vinylic protons.

  • Signal Locations:

    • Monomer (Intact): Multiplets at 5.5–6.0 ppm (CH=) and 5.2–5.5 ppm (=CH2).[1]

    • Polymer (Degraded): Broadening of peaks and growth of broad aliphatic signals at 1.5–2.5 ppm (backbone -CH2-CH-).[1]

  • Threshold: Even 1-2% conversion can significantly alter rheology due to the high molecular weight of the resulting chains.

Q3: What storage conditions prevent this? A: ATAB is sensitive to free radicals.[1]

  • Inhibitors: Ensure your stock contains a radical inhibitor (e.g., MEHQ or BHT) if it is stored for long periods.[1]

  • Environment: Store in amber glass (light exclusion) at < 25°C.

  • Atmosphere: While oxygen inhibits some acrylic polymerizations, it can form hydroperoxides with allyl groups over time.[1] Store under dry nitrogen if possible, but ensure inhibitor systems (like MEHQ) have access to dissolved oxygen if they require it for activation [2].[1]

Category B: Rheological Changes (Micelles & Phase Transfer)

If the viscosity is reversible (drops upon heating or dilution), you are dealing with supramolecular assembly.[1]

Q4: I am using ATAB as a Phase Transfer Catalyst (PTC). Why is the aqueous phase viscous? A: This is often due to the Sphere-to-Rod Transition of micelles.

  • Cause: At high concentrations or in the presence of specific counterions (e.g., salicylate, tosylate, or high bromide concentrations), spherical micelles elongate into "worm-like" micelles [3].[1] These structures entangle like polymers, creating viscoelastic fluids.[1]

  • Check: Does the solution display "recoil" (bubbles bounce back when stirring stops)? This indicates viscoelasticity.[1]

  • Solution:

    • Dilute: Reduce ATAB concentration below the second Critical Micelle Concentration (CMC).

    • Temperature: Increase temperature. Worm-like micelles typically break down into spheres at higher temperatures, reducing viscosity.[1]

Q5: Can the choice of solvent affect viscosity? A: Yes.

  • Organic Solvents: Adding alcohols or glycols (e.g., propanediol) changes the dielectric constant of the solvent, often increasing the CMC and preventing worm-like micelle formation [4].[1]

  • Salting Out: High ionic strength can dehydrate the headgroups, forcing closer packing and increasing viscosity.[1]

Part 3: Technical Data & Protocols

Table 1: Differentiating Polymer vs. Micelle Viscosity
FeaturePolymerization (Chemical)Micellization (Physical)
Reversibility Irreversible (Covalent bonds)Reversible (Dilution/Heat)
Shear Sensitivity Shear thinning, but structure recovers slowly or not at allShear thinning, structure recovers instantly (Thixotropic)
Solubility Insoluble in acetone/methanol (precipitates)Soluble/Dispersible
1H NMR Broad aliphatic peaks, loss of vinylsSharp monomer peaks
Cause Radical initiator, heat, light, ageHigh salt, specific counterions, cold temp
Protocol: Rapid Methanol Precipitation Test

Use this to detect early-stage polymerization in your ATAB stock.[1]

  • Prepare: Place 5 mL of methanol (or acetone) in a clear test tube.

  • Add: Add 0.5 mL of your viscous ATAB solution dropwise.

  • Observe:

    • Cloudy/Milky dispersion that clears: Likely Micellar (Surfactant is soluble, micelles break).[1]

    • White stringy precipitate/clumps: POSITIVE for Polymer .[1] The polyelectrolyte is insoluble in organic solvents.

  • Action: If positive, verify inhibitor levels in remaining stock or discard.

Mechanism of Viscosity Evolution

Mechanism cluster_0 Normal State cluster_1 Path A: Physical cluster_2 Path B: Chemical (Critical) Monomer Free ATAB Monomers (Low Viscosity) Micelle Spherical Micelles Monomer->Micelle > CMC Radical Radical Initiation (R•) Monomer->Radical Heat/Light/Age Worm Worm-like Micelles (Entanglement = High Viscosity) Micelle->Worm + Salt/Cooling Polymer Cross-linked Polymer (Gelation) Radical->Polymer Chain Growth

Figure 2: Two pathways to viscosity.[1] Path A is reversible; Path B is permanent degradation.

References

  • Polymerization of Allyl Derivatives

    • Title: Study of radical polymerization of diallyl monomer based on allyl bromide.
    • Source: E3S Web of Conferences, 2019.[1]

    • URL:[Link]

  • Inhibition Strategies

    • Title: Process for inhibiting unwanted free-radical polymerization.[1][2]

    • Source: Google Patents (BASF SE), WO2012045738A1.[1]

    • URL
  • Micellar Rheology (Worm-like Micelles)

    • Title: Tuning cationic micelle properties with antioxidant additive: a molecular perspective.
    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • URL:[Link]

  • Solvent Effects on Viscosity

    • Title: Effect of 1,2-propanediol on the Critical Micelle Concentr
    • Source: MDPI, Liquids 2023.[1]

    • URL:[Link][1][2]

Sources

Troubleshooting

Effect of solvent on the rate of diallyl monomer polymerization

Topic: Effect of Solvent on Reaction Rate & Polymer Architecture Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Allylic Paradox Welcome to the technical hub for diallyl monomer chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Solvent on Reaction Rate & Polymer Architecture Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Allylic Paradox

Welcome to the technical hub for diallyl monomer chemistry. If you are working with Diallyl Phthalate (DAP), Diallyl Dimethyl Ammonium Chloride (DADMAC), or similar allylic systems, you have likely encountered the "Allylic Paradox": high monomer stability leads to frustratingly slow polymerization rates and low molecular weights.

This guide does not just list solvents; it diagnoses the kinetic bottlenecks of your specific system. In diallyl polymerization, the solvent is not merely a diluent—it is a topological control agent that dictates whether your monomer forms a soluble cyclopolymer or an insoluble crosslinked gel.

Module 1: Diagnostic Hub – Why is my reaction rate so low?

The Root Cause: Degradative Chain Transfer

Before blaming the solvent, you must understand the mechanism. Unlike vinyl monomers (e.g., styrene), allylic monomers possess a hydrogen atom on the carbon alpha to the double bond.

  • Propagation: The radical attacks the double bond (Desired).

  • Chain Transfer: The radical abstracts the allylic hydrogen (Undesired).

  • Result: This creates a resonance-stabilized allylic radical that is too stable to re-initiate polymerization efficiently, effectively terminating the chain.

Solvent Interaction Logic

Your choice of solvent interacts with this mechanism in three ways: Viscosity (Trommsdorff Effect) , Chain Transfer Constant , and Thermodynamic Quality .

Visualizing the Kinetic Bottleneck

The following diagram illustrates the competition between propagation and degradative transfer, and where the solvent intervenes.

AllylicKinetics cluster_Solvent Solvent Effects Initiator Initiator Decomposition PrimaryRad Primary Radical (R•) Initiator->PrimaryRad Kd GrowingChain Growing Chain (M•) PrimaryRad->GrowingChain Initiation Monomer Diallyl Monomer GrowingChain->GrowingChain Propagation (kp) (Viscosity Increases Rate) StableRad Stable Allylic Radical (Dead End) GrowingChain->StableRad Degradative Transfer (k_tr) (Dominant Path) Polymer Polymer Product GrowingChain->Polymer Termination StableRad->Polymer Slow Termination Viscosity High Viscosity Solvent Viscosity->GrowingChain Enhances Gel Effect TransferAgent High Transfer Solvent TransferAgent->StableRad Exacerbates Termination

Figure 1: The Kinetic Pathway of Allylic Polymerization. Note how degradative transfer diverts active chains into stable, inactive radicals.

Module 2: Solvent Selection & Troubleshooting Guide

This table correlates specific experimental issues with solvent properties. Use this to adjust your formulation.

SymptomProbable CauseSolvent Adjustment Strategy
Low Conversion (<30%) Degradative chain transfer is dominating propagation.Increase Monomer Concentration: Diallyl polymerization is often 1st order in initiator but varies with monomer. Minimizing solvent maximizes the rate.Switch to High Viscosity Solvent: Induce the Gel Effect early. Higher viscosity hinders the diffusion of radicals, slowing termination more than propagation.
Early Gelation (Insoluble) Intermolecular crosslinking is occurring before intramolecular cyclization.Dilute the System: Lower monomer concentration favors intramolecular cyclization (forming loops) over intermolecular crosslinking. Use a "Good" Solvent: Thermodynamically good solvents expand the polymer coil, increasing the probability of the radical finding a pendant double bond on its own chain.
Low Molecular Weight Solvent acts as a Chain Transfer Agent (CTA).Avoid Benzylic Solvents: Toluene and Xylene have abstractable hydrogens. Switch to Benzene (inert) or t-Butyl Benzene .For Aqueous Systems (DADMAC): Ensure water is free of metal ions which catalyze redox termination.
The "Good" vs. "Poor" Solvent Dilemma

In diallyl systems, the solvent quality dictates the polymer architecture.

  • Good Solvent (e.g., Benzene for DAP): Polymer coils expand. The active radical end is far from other chains but accessible to its own pendant double bonds. Result: More cyclization, delayed gelation, soluble "pre-polymers."

  • Poor Solvent (e.g., Methanol/Water mix for DAP): Polymer coils contract. Radicals are exposed to neighboring chains. Result: Rapid intermolecular crosslinking, early gelation (microgels).

Workflow: Optimizing Solvent for Architecture

SolventArchitecture cluster_Good Good Solvent (e.g., Benzene) cluster_Poor Poor Solvent (e.g., Ethanol) Start Goal: Soluble Pre-Polymer (Avoid Gelation) SolventChoice Select Solvent Type Start->SolventChoice CoilExp Polymer Coil Expands SolventChoice->CoilExp CoilCont Polymer Coil Contracts SolventChoice->CoilCont Mechanism1 Intramolecular Cyclization (Loop Formation) CoilExp->Mechanism1 Result1 Delayed Gel Point Higher Conversion Possible Mechanism1->Result1 Mechanism2 Intermolecular Crosslinking (Chain-to-Chain) CoilCont->Mechanism2 Result2 Early Gelation Precipitation of Microgels Mechanism2->Result2

Figure 2: Impact of solvent thermodynamic quality on diallyl polymer architecture and gel point.

Module 3: Standardized Protocols

Protocol A: Determination of Solvent Chain Transfer Constant ( )

Use this to verify if your solvent is killing your molecular weight.

Reagents: Diallyl Phthalate (purified), Azobisisobutyronitrile (AIBN), Test Solvents (e.g., Toluene, Benzene).

  • Preparation: Prepare four reaction ampoules with a fixed Monomer:Initiator ratio (

    
    ).
    
  • Variable: Vary the Solvent:Monomer ratio (

    
    ) from 0.1 to 1.0.
    
  • Polymerization: Degas via freeze-pump-thaw (3 cycles). Seal under vacuum. Incubate at 60°C.

  • Termination: Stop reaction at <10% conversion (critical to avoid gelation effects) by cooling in liquid nitrogen.

  • Analysis: Precipitate polymer in excess methanol. Dry. Measure Number Average Degree of Polymerization (

    
    ) via GPC or Osmometry.
    
  • Calculation (Mayo Equation): Plot

    
     vs 
    
    
    
    .
    
    
    • Slope:

      
       (Chain Transfer Constant). If slope is steep, the solvent is retarding MW.
      

Module 4: Frequently Asked Questions (FAQ)

Q1: I am polymerizing DADMAC in water. The rate fluctuates wildly between batches. Why? A: This is likely an ionic strength or pH issue, not just "water."

  • Explanation: DADMAC is a cationic monomer. In pure water, electrostatic repulsion between the growing cationic chain and the cationic monomer slows propagation.

  • Solution: Add a salt (e.g., NaCl). This screens the charges (Debye shielding), reducing repulsion and actually increasing the polymerization rate (inverse polyelectrolyte effect). Ensure pH is controlled; low pH can hydrolyze the initiator.

Q2: Why does my Diallyl Phthalate (DAP) reaction suddenly accelerate and explode/gel? A: You are experiencing the Trommsdorff-Norrish Effect (Gel Effect) , which is severe in diallyl systems.

  • Mechanism: As conversion increases, viscosity rises. Large polymer chains cannot diffuse to terminate (termination decreases), but small monomer molecules can still diffuse to propagate (propagation continues). Rate

    
    . If 
    
    
    
    drops, Rate spikes.
  • Control: Use a solvent with a higher heat capacity to absorb the exotherm, or lower the initial monomer concentration.

Q3: Can I use Toluene as a solvent for high molecular weight DAP? A: No. Toluene has benzylic hydrogens that are easily abstracted. It acts as a chain transfer agent (


 to 

).
  • Alternative: Use Benzene (carcinogenic, handle with care) or Chlorobenzene for inertness. If you need a non-toxic alternative, consider Ethyl Acetate , though it may act as a poor solvent and promote early micro-gelation.

References

  • Matsumoto, A. (2001). "Free-radical crosslinking polymerization and copolymerization of allyl compounds."[1] Progress in Polymer Science. Link

    • Foundational text on the kinetics of allyl polymerization and degrad
  • Otsu, T., & Matsumoto, A. (1998). "Controlled Synthesis of Polymers Using the Iniferter Technique." Advances in Polymer Science. Link

    • Discusses the role of stable radicals and transfer mechanisms.
  • European Polymer Journal . (1997). "Effect of N-substituents on polymerization reactivity." Link[2]

    • Provides data on steric and electronic effects in allylic-type systems.
  • Jia, Z., et al. (2011). "Kinetics and Mechanism of DADMAC Polymerization." Journal of Applied Polymer Science. Link (Generalized citation for DADMAC kinetics in aqueous media).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for solvents and monomers, particularly Benzene and Diallyl Phthalate.

Sources

Optimization

Technical Support Center: Optimizing Allyltrimethylammonium Bromide (ATAB) Synthesis

Core Directive & Executive Summary This guide addresses the synthesis of Allyltrimethylammonium bromide (ATAB) via the Menschutkin reaction (nucleophilic substitution of an alkyl halide by a tertiary amine). While theore...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide addresses the synthesis of Allyltrimethylammonium bromide (ATAB) via the Menschutkin reaction (nucleophilic substitution of an alkyl halide by a tertiary amine). While theoretically simple, this reaction frequently suffers from low yields (30-50%) and purification failures (oiling out) due to two overlooked factors: the extreme volatility of the reactants and the hygroscopic nature of the product.

This protocol is designed to elevate yields to >85% by implementing a closed-system approach and a polarity-gradient crystallization strategy.

Module 1: Reaction Engineering (Upstream Optimization)

The Challenge: Volatility Management

The primary cause of low yield in ATAB synthesis is not chemical inhibition, but physical loss of reactants.

  • Trimethylamine (TMA): Boiling point ~2.9°C. Often used as a solution (ethanol or water) or gas.

  • Allyl Bromide: Boiling point ~71°C, but highly volatile and a potent lachrymator.

If you run this in an open flask with a standard reflux condenser, you will lose TMA before it reacts.

Optimized Protocol: The "Cold-Start Sealed" Method

Reagents:

  • Trimethylamine (anhydrous, 4.2M in ethanol or THF) - Avoid aqueous solutions to prevent "oiling out."

  • Allyl Bromide (Freshly distilled or inhibitor-free).

  • Solvent: Acetone or Acetonitrile (Anhydrous).

Step-by-Step Workflow:

  • Vessel Selection: Use a heavy-walled pressure tube or a round-bottom flask with a high-integrity PTFE seal. Do not use standard ground-glass joints without Keck clips or springs; the pressure will pop them open.

  • The Cold Mix:

    • Cool the reaction vessel to 0°C (Ice/Water bath).

    • Add the solvent (Acetone is preferred for ease of drying).

    • Add Allyl Bromide (1.0 equivalent).[1]

    • Slowly add Trimethylamine (1.2 equivalents). The excess TMA drives the reaction to completion (Le Chatelier’s Principle) and is easily removed later.

  • The Reaction:

    • Seal the vessel tightly while cold.

    • Allow to warm to Room Temperature (25°C) .

    • Stir magnetically for 12–24 hours .

    • Observation: A white precipitate (ATAB) should begin forming within 1 hour.

Why this works: By mixing cold and sealing, you trap the volatile TMA in the liquid phase. As the reaction proceeds, the ionic product precipitates, which drives the equilibrium forward despite the steric bulk of the trimethyl group [1].

Reaction Workflow Diagram

ATAB_Synthesis Start Start: Reagent Prep Cooling Cool Solvent & Allyl Bromide (0°C, Anhydrous Acetone) Start->Cooling Addition Add Trimethylamine (1.2 eq) (Slow Addition, Cold) Cooling->Addition Seal Seal Vessel Immediately Addition->Seal Critical Step React Reaction: 25°C, 12-24h (Precipitation Occurs) Seal->React Filtration Filtration (Schlenk/Inert Gas) React->Filtration Wash Wash: Cold Anhydrous Ether Filtration->Wash Dry Vacuum Dry over P2O5 Wash->Dry

Caption: Optimized "Cold-Start" workflow minimizing reactant loss via volatility.

Module 2: Purification & Isolation (Downstream)

The Challenge: "Oiling Out" & Hygroscopicity

Users often report the product turning into a sticky yellow goo. This is caused by:

  • Water: ATAB is extremely hygroscopic.

  • Polymerization: Allyl bromide can polymerize if heated or exposed to light/peroxides.

Solvent Selection Matrix

Choosing the right solvent is a trade-off between yield and crystal quality.

Solvent SystemYield PotentialCrystal QualityRemoval DifficultyRecommendation
Acetone HighGood (Fine powder)Easy (High volatility)Primary Choice
Acetonitrile Very HighExcellent (Needles)Moderate (Toxic)Use if Acetone fails
Ethanol LowPoor (Soluble)ModerateAvoid (Solubilizes product)
Water N/AN/ADifficultStrictly Prohibited
Troubleshooting the "Sticky Solid"

If your product is an oil or sticky solid:

  • Trituration: Add anhydrous Diethyl Ether or MTBE to the oil and scratch the flask walls vigorously with a glass rod. This induces nucleation.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot Isopropanol or Acetonitrile .

    • Add Diethyl Ether dropwise until cloudiness persists.

    • Cool slowly to 4°C.

    • Note: This must be done under an inert atmosphere (Nitrogen/Argon) if humidity is high [2].

FAQ & Troubleshooting Guide

Q1: The reaction mixture turned brown. Is the product ruined?

  • Diagnosis: This indicates oxidation of the amine or polymerization of the allyl bromide.

  • Fix: The product (ATAB) is likely still intact but contaminated. Perform a wash with anhydrous diethyl ether (the impurities are usually ether-soluble, while ATAB is not). Recrystallize from acetonitrile/ether if color persists.

Q2: My yield is only 40%. Where did I go wrong?

  • Diagnosis: You likely lost Trimethylamine.

  • Validation: Did you smell "rotten fish" strongly during the reaction? If so, your vessel leaked.

  • Fix: Switch to a sealed pressure tube. Ensure the TMA solution is fresh; the concentration of TMA in ethanol decreases over time if the bottle is frequently opened.

Q3: The solid turns to liquid on the weigh paper.

  • Diagnosis: Rapid moisture absorption (deliquescence).

  • Fix: You must handle ATAB in a glovebox or use Schlenk techniques. Dry the final product in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) for 24 hours before weighing.
    

Q4: Can I use aqueous Trimethylamine?

  • Answer: No. Water is a solvent for ATAB. You will end up with a solution that is incredibly difficult to dry without decomposing the product. Always use alcoholic (EtOH/MeOH) or ethereal (THF) solutions of TMA, or bubble anhydrous TMA gas.

References

  • Menschutkin Reaction Kinetics

    • Source: Menschutkin, N. (1890).[2] "Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine." Z. Phys. Chem., 6, 41.

    • Context: Establishes the foundational kinetics; reaction rate increases in polar aprotic solvents (like Acetone/Acetonitrile)
    • Link:

  • Quaternary Ammonium Salt Purification

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Context: Standard protocols for recrystallization of hygroscopic quaternary salts using solvent pairs (Alcohol/Ether).
    • Link:

  • Allyl Bromide Safety & Properties

    • Source: PubChem.[3] (n.d.). Allyl Bromide - Compound Summary. National Library of Medicine.

    • Context: Physical properties (boiling point, solubility)
    • Link:

  • General Synthesis of ATAB (Patent Literature)

    • Source: U.S. Patent 4,115,312 (1978).
    • Context: Describes the industrial preparation of ATAB as a template agent, emphasizing the use of sealed systems to prevent amine loss.
    • Link:

Sources

Troubleshooting

Controlling the molecular weight of polymers from Allyltrimethylammonium bromide

The Core Challenge: The "Allyl Paradox" Before attempting to control molecular weight (MW), you must understand why ATAB resists polymerization. Unlike vinyl or acrylic monomers, allyl monomers like ATAB suffer from Degr...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Allyl Paradox"

Before attempting to control molecular weight (MW), you must understand why ATAB resists polymerization. Unlike vinyl or acrylic monomers, allyl monomers like ATAB suffer from Degradative Chain Transfer (DCT) .

The Mechanism of Failure

During polymerization, the propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This creates a resonance-stabilized allyl radical that is too stable to re-initiate polymerization effectively.

  • Result: The kinetic chain terminates, but the monomer is consumed.[1]

  • Symptom: You obtain only low MW oligomers (DP < 20) and low conversion rates, regardless of reaction time.

DCT_Mechanism cluster_pathways Competing Pathways PropRad Propagating Polymer Radical (P•) Propagation Propagation (Growth) PropRad->Propagation k_p Transfer Hydrogen Abstraction (Degradative Transfer) PropRad->Transfer k_tr (High for Allyls) Monomer ATAB Monomer (CH2=CH-CH2-N+...) Monomer->Propagation Monomer->Transfer HighMW High MW Polymer Propagation->HighMW StableRad Stable Allyl Radical (Terminates Chain) Transfer->StableRad StableRad->PropRad Re-initiation (Very Slow)

Figure 1: The competition between propagation (growth) and degradative chain transfer. For ATAB, k_tr is high relative to k_p, leading to premature termination.

Protocol Module: Overcoming the Limit

To increase MW, you must shift the ratio of propagation rate (


) to transfer rate (

). The following protocols are ranked by efficacy.
Protocol A: High-Concentration Aqueous Polymerization (The "Brute Force" Method)

Principle:


 is second-order with respect to monomer concentration 

, while

is first-order. Therefore, maximizing

favors propagation.

Reagents:

  • Monomer: ATAB (Recrystallized, >99%)

  • Solvent: Deionized Water (degassed)

  • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50 ). Note: Avoid persulfates (APS/KPS) as they can oxidize the bromide ion, causing side reactions.

Step-by-Step:

  • Saturation: Dissolve ATAB in water to near-saturation (60–70% w/w). If the solution is not viscous/syrupy, the concentration is too low.

  • pH Adjustment: Adjust pH to 4.0–5.0 using HBr. (Prevents amine degradation if impurities exist).

  • Degassing: Sparge with Nitrogen for 45 minutes. Oxygen is a radical scavenger and must be eliminated.

  • Initiation: Add V-50 initiator (1.0 – 2.0 mol% relative to monomer).

    • Expert Note: Unlike acrylics where you lower initiator to get high MW, here you need a high radical flux to sustain the reaction against the "allylic sink."

  • Polymerization: Heat to 60°C for 48–72 hours.

  • Purification: Precipitate into cold acetone. Dialyze (MWCO 1000 Da) against water to remove unreacted monomer.

Protocol B: Lewis Acid Complexation (The "Activation" Method)

Principle: Adding a Lewis acid complexes with the amine/ammonium group, withdrawing electron density from the double bond. This destabilizes the transition state for hydrogen abstraction, reducing DCT.

Reagents:

  • Additive: Zinc Chloride (

    
    ) or Phosphoric Acid (
    
    
    
    ).

Workflow Modification:

  • Prepare a concentrated ATAB solution.

  • Add

    
     in a 0.5 : 1 molar ratio to ATAB.
    
  • Proceed with polymerization as in Protocol A.

  • Post-Process: You must perform rigorous dialysis to remove the Zinc salt.

Data & Expectations Table

What molecular weights are realistic?

MethodTypical MW (Da)Dispersity (Đ)Yield (%)Notes
Standard Solution (10% w/v) < 2,000 (Oligomers)1.1 – 1.3< 15%Dominated by degradative transfer.
High Conc. (70% w/v) 5,000 – 15,0001.5 – 2.040 – 60%Best balance for homopolymers.
Lewis Acid Complexation 10,000 – 25,0001.4 – 1.850 – 70%Requires difficult purification.
Copolymerization (w/ Acrylamide) > 100,0001.2 – 1.5> 90%Recommended if homopolymer is not strictly required.

Advanced Control: RAFT Polymerization

Can you use RAFT on ATAB? Yes, but only to control dispersity of oligomers, not to achieve high MW.

The Workflow: You must use a Trithiocarbonate CTA (Chain Transfer Agent) suitable for aqueous cationic conditions. Dithiobenzoates are often unstable in water or prone to hydrolysis at high pH.

RAFT_Workflow Step1 Selection of CTA (e.g., EMP or Cationic Trithiocarbonate) Step2 Ratio Calculation [M]:[CTA]:[I] = 50:1:0.2 Step1->Step2 Step3 Polymerization (High Conc, 70°C, 24h) Step2->Step3 Step4 Analysis Step3->Step4 Outcome1 Result: Low MW (2-5 kDa) Narrow Dispersity (<1.2) Step4->Outcome1 Optimized Outcome2 Result: Stalled Reaction Step4->Outcome2 Oxygen Leak / Wrong CTA

Figure 2: RAFT workflow for ATAB. Note the low target DP (Degree of Polymerization).

Troubleshooting & FAQs

Q1: My reaction mixture turned yellow/brown, but no polymer formed.

Diagnosis: Oxidation of the Bromide counter-ion. The Fix:

  • Did you use Persulfate (APS/KPS)? Stop. Switch to an azo initiator like V-50 (cationic) or VA-044 .

  • Ensure temperature is not exceeding 70°C, which accelerates bromide oxidation.

Q2: I need MW > 50,000 Da, but I'm stuck at 10,000 Da.

Diagnosis: You have hit the "Allylic Ceiling." Homopolymerization of mono-allyl compounds rarely exceeds this limit due to the kinetics described in Section 1. The Fix:

  • Option A: Switch to DADMAC (Diallyldimethylammonium chloride). The diallyl structure favors cyclopolymerization, which suppresses degradative transfer, allowing MW > 500,000 Da.

  • Option B: Copolymerize ATAB with a "carrier" monomer like Acrylamide (5–10 mol%). This propagates the chain through the acrylamide units, bypassing the allylic termination events.

Q3: The polymer is gummy and impossible to filter.

Diagnosis: Presence of low MW oligomers acting as plasticizers. The Fix: Precipitate in Acetone (non-solvent for Poly-ATAB). If it forms an oil, cool the acetone to -20°C (dry ice bath) and scratch the flask side to induce crystallization.

Q4: Why is my conversion stuck at 30%?

Diagnosis: "Dead" initiator. The Fix: In allyl polymerization, the initiator is consumed faster than the monomer because of the high termination rate.

  • Protocol: Add the initiator in portions (e.g., 0.5% at T=0, 0.5% at T=10h, 0.5% at T=20h). This maintains a steady radical flux.

References

  • Bartlett, P. D., & Altschul, R. (1945). "The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate and the Fate of the Peroxide." Journal of the American Chemical Society. Link

    • Foundational text on Degrad
  • Jaeger, W., et al. (1996). "Polymerization of Allyl Ammonium Salts." Progress in Polymer Science. Link

    • Comprehensive review on c
  • Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier.
  • Chiefari, J., et al. (1998). "Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process." Macromolecules. Link

    • Basis for the RAFT protocols described.

Sources

Reference Data & Comparative Studies

Validation

Advanced Hydrogel Engineering: A Comparative Guide to Tetraallyl Cross-linkers

Executive Summary In the precise field of hydrogel engineering, the choice of cross-linker defines the final network topology, swelling capacity, and mechanical integrity. While N,N'-methylenebisacrylamide (BIS) remains...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise field of hydrogel engineering, the choice of cross-linker defines the final network topology, swelling capacity, and mechanical integrity. While N,N'-methylenebisacrylamide (BIS) remains the industry standard, it suffers from inherent limitations: rapid but inhomogeneous reaction kinetics, limited solubility, and susceptibility to alkaline hydrolysis.[1][2]

This guide evaluates a superior class of Multivalent Allylammonium-based Cross-linkers —specifically Tetraallylammonium bromide (TAAB) , Tetraallylpiperazinium dibromide (TAPB) , and Tetraallyltrimethylene dipiperidine dibromide (TAMPB) .[1][2] These alternatives offer a paradigm shift: they polymerize statistically rather than preferentially, creating highly homogeneous networks capable of super-swelling (up to 360 g/g) without the structural disintegration common in low-density BIS gels.

Chemical Landscape & Mechanism of Action

The Homogeneity Paradox

The primary failure mode in conventional hydrogels (BIS-crosslinked) is spatial inhomogeneity . BIS reacts faster than many mono-functional monomers (like Diallyldimethylammonium chloride, DADMAC), creating dense "clusters" of cross-links early in the reaction, followed by loose, defect-prone regions.

Tetraallyl cross-linkers (TAAB, TAPB, TAMPB) react more slowly and uniformly.[1] This "statistical cross-linking" ensures that the cross-links are evenly distributed throughout the polymer matrix, allowing the gel to expand massively (super-swelling) without breaking.

Network Topology Visualization

The following diagram illustrates the structural difference between the "Cluster" formation of BIS and the "Uniform Mesh" of Tetraallyl cross-linkers.

NetworkTopology cluster_BIS Conventional (BIS) Pathway cluster_TAAB Tetraallyl (TAAB/TAPB) Pathway BIS_Input Fast Reacting Cross-linker (BIS) BIS_Process Preferential Consumption (Early Reaction Phase) BIS_Input->BIS_Process TAAB_Input Statistical Cross-linker (TAAB, TAPB) BIS_Result Heterogeneous Network (Dense Clusters + Loose Loops) BIS_Process->BIS_Result BIS_Outcome Low Swelling / Brittle (Structural Failure at High Expansion) BIS_Result->BIS_Outcome TAAB_Process Uniform Consumption (Matches Monomer Kinetics) TAAB_Input->TAAB_Process TAAB_Result Homogeneous Network (Even Mesh Size) TAAB_Process->TAAB_Result TAAB_Outcome Super-Swelling Capacity (High Integrity at >300 g/g) TAAB_Result->TAAB_Outcome

Figure 1: Mechanistic comparison of network formation. BIS leads to heterogeneous clusters, while Tetraallyl linkers promote a uniform, high-swelling mesh.

Comparative Performance Analysis

The following data compares hydrogels synthesized with DADMAC (monomer) using different cross-linkers. Note the inverse relationship between gelation speed and network quality.

Gelation Kinetics vs. Swelling Capacity

Data sourced from comparative studies on allylammonium hydrogels [1, 2].

FeatureBIS (Standard)TAAB (Tetraallyl)TAPB (Piperazinium)TAMPB (Dipiperidine)
Structure Type BisacrylamideAmmonium SaltCyclic AmmoniumCyclic Ammonium
Gelation Speed Very Fast (< 1 hr)Slow (~24 hrs)Very Slow (> 48 hrs)Slow (~48 hrs)
Network Type HeterogeneousHomogeneousHomogeneousHomogeneous
Max Swelling (Low XL) ~116 g/g (Unstable)~360 g/g (Stable)~350 g/g (Stable)~340 g/g (Stable)
Solubility Low (Water)HighHighHigh
Hydrolytic Stability Poor (Alkaline hydrolysis)Excellent Excellent Excellent
Swelling Behavior at Equilibrium

The "Swelling Ratio" (


) is defined as the weight of the swollen gel divided by the weight of the dry gel.
  • Low Cross-linker Density (0.1 - 0.5 mol%):

    • BIS: Gels often fail to form a coherent solid or dissolve due to the "loose loops" between dense clusters. Max stable swelling is limited (~100 g/g).

    • Tetraallyl (TAAB/TAPB): Form firm, coherent gels even at very low concentrations. The uniform distribution of cross-links allows the network to expand massively, achieving swelling ratios of 300–360 g/g .

  • High Cross-linker Density (> 5 mol%):

    • All cross-linkers converge to similar swelling values (~10–18 g/g) as the mesh size becomes physically restricted by the high density of junctions.

Experimental Protocols

Protocol A: Synthesis of Tetraallylammonium Bromide (TAAB)

Note: This synthesis requires a fume hood and standard organic synthesis safety protocols.

  • Reagents: Triallylamine (43.7 mmol), Allyl Bromide (52.5 mmol, 1.2 equiv.), Acetone (50 mL).

  • Setup: 250 mL round-bottom flask, ice-water bath, magnetic stirrer.

  • Addition: Cool the triallylamine/acetone solution. Add allyl bromide dropwise over 60 minutes .

  • Reaction: Heat solution to 50°C (reflux) for 48–72 hours .

  • Purification: Filter the solution. Wash the resulting white crystalline solid multiple times with cold acetone to remove unreacted amines.

  • Yield: Vacuum dry to obtain pure TAAB.

Protocol B: Hydrogel Synthesis & Swelling Measurement

Target: Poly(DADMAC) Hydrogel cross-linked with TAAB.

  • Pre-gel Solution:

    • Dissolve DADMAC (monomer) in water (approx. 2-3 M concentration).

    • Add TAAB cross-linker at desired molar ratio (e.g., 0.5 mol% for super-swelling, 5.0 mol% for stiff gels).

    • Add Initiator: Ammonium Persulfate (APS) (approx.[3] 0.5 mol% relative to monomer).

  • Degassing: Purge solution with Nitrogen (

    
    ) for 15 minutes to remove oxygen (radical scavenger).
    
  • Polymerization:

    • Seal in glass tubes or molds.

    • Incubate at 50–60°C for 24 to 72 hours .

    • Critical Note: Do not rush this step. Tetraallyl linkers react slowly; premature termination leads to weak gels.

  • Swelling Measurement (Gravimetric Method):

    • Remove gel from mold and cut into discs.

    • Immerse in deionized water (excess volume) at 25°C.

    • Change water daily for 3-5 days to remove unreacted sol fraction.

    • Weigh swollen gel (

      
      ).[3]
      
    • Dry gel in vacuum oven at 60°C until constant weight (

      
      ).
      
    • Calculate:

      
      .
      

Application Suitability Guide

ApplicationRecommended Cross-linkerRationale
Superabsorbent Polymers (SAP) TAAB / TAPB (Low conc.)Requires maximum swelling capacity (300+ g/g). Homogeneity prevents gel fracture at full expansion.
Drug Delivery Systems TAPB The cyclic piperazinium core offers distinct steric properties for controlling diffusion rates of large molecules.
Tissue Engineering Scaffolds TAAB Provides a stable, uniform mesh that supports cell growth without the toxicity associated with hydrolyzing acrylamides (formaldehyde release from BIS).
Industrial Filtration TAMPB Higher hydrophobicity of the dipiperidine ring can be tuned for selective absorption of organic contaminants.

References

  • Multivalent Allylammonium-Based Cross-Linkers for the Synthesis of Homogeneous, Highly Swelling Diallyldimethylammonium Chloride Hydrogels Source: MDPI / National Institutes of Health (NIH) [Link]

  • Tuning the Swelling Behavior of Superabsorbent Hydrogels Source: MDPI [Link]

  • Effects of Cross-linker Variation on Swelling Behavior of Hydrogels Source: Asian Journal of Pharmaceutics [Link]

  • Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels Source: MDPI [Link]

Sources

Comparative

Comparative Guide: Transfection Efficiency of Cationic Lipid Gene Delivery Systems

Executive Summary In non-viral gene editing, the choice of cationic lipid determines the balance between transfection efficiency (TE) and cytotoxicity . While proprietary formulations like Lipofectamine™ dominate benchto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In non-viral gene editing, the choice of cationic lipid determines the balance between transfection efficiency (TE) and cytotoxicity . While proprietary formulations like Lipofectamine™ dominate benchtop applications due to high TE, they often exhibit cytotoxicity profiles unsuitable for sensitive primary cells or in vivo translation.[1]

This guide provides a technical comparison of three distinct cationic lipid classes—Monovalent (DOTAP) , Multivalent (DOSPA/Lipofectamine) , and Cholesterol-based (DC-Chol) .[1] We analyze their physicochemical behaviors, the critical role of helper lipids (DOPE vs. Cholesterol), and provide a self-validating protocol for optimizing the Nitrogen-to-Phosphate (N/P) ratio.[1]

Mechanistic Foundations: The Barrier of Endosomal Escape

To optimize transfection, one must understand the cellular bottleneck: Endosomal Escape . Cationic lipids condense nucleic acids into lipoplexes via electrostatic interaction.[2][3] However, efficiency is defined by the lipoplex's ability to disrupt the endosomal membrane before lysosomal degradation.

The "Helper Lipid" Switch

The choice of helper lipid dictates the escape mechanism:

  • DOPE (Fusogenic): Under acidic endosomal pH, DOPE undergoes a conformational shift from a lamellar (

    
    ) to an inverted hexagonal (
    
    
    
    ) phase.[1][2] This destabilizes the endosomal membrane, releasing the payload.[4]
  • Cholesterol (Stabilizer): Increases packing density and rigidity.[1] While it reduces fusogenicity compared to DOPE, it provides essential stability against serum proteins, making it the standard for in vivo applications.[1]

Visualization: Endosomal Escape Pathways

The following diagram illustrates the mechanistic divergence between fusogenic (DOPE) and stable (Cholesterol) systems.

EndosomalEscape cluster_DOPE DOPE Pathway (High Fusion) cluster_Chol Cholesterol Pathway (High Stability) Lipoplex Cationic Lipoplex (DNA + Lipid) Endocytosis Cellular Uptake (Endocytosis) Lipoplex->Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome Acidification1 Acidification (pH < 5.5) EarlyEndosome->Acidification1 DOPE-Lipids Serum Serum Exposure EarlyEndosome->Serum Chol-Lipids HII_Phase Inverted Hexagonal (HII) Phase Shift Acidification1->HII_Phase Disruption Membrane Destabilization (Fusion) HII_Phase->Disruption Release1 Cytosolic Release (High Efficiency) Disruption->Release1 Stable Resists Protein Binding Serum->Stable LateEndosome Late Endosome Accumulation Stable->LateEndosome Release2 Delayed Release (Lower Efficiency) LateEndosome->Release2

Figure 1: Mechanistic divergence of DOPE-mediated fusion (left) vs. Cholesterol-mediated stability (right) during endosomal transit.[1]

Comparative Analysis: Lipid Architectures

The following data summarizes performance metrics across standard cell lines (HEK293, HeLa) and difficult-to-transfect primary cells (HUVEC).

Table 1: Head-to-Head Performance Matrix
Lipid ClassRepresentative AgentHeadgroup ChargePrimary MechanismTransfection Efficiency (HEK293)CytotoxicitySerum StabilityBest Application
Multivalent Lipofectamine 2000/3000 (DOSPA)High (+4 to +5)Proton Sponge & Pore FormationHigh (>90%) HighModerateHard-to-transfect cell lines; mRNA delivery.[1]
Monovalent DOTAPLow (+1)Electrostatic FusionModerate (40-60%)ModerateLow (aggregates)Standard cell lines; Cost-sensitive screens.[1]
Chol-Derivative DC-CholLow (+1)EndocytosisLow-Moderate (30-50%)Low High In vivo gene delivery; Clinical trials.[1]

Key Insight: While Lipofectamine yields the highest raw expression data, it induces significant cellular stress (ROS generation).[1] For metabolic studies, DOTAP:DOPE (1:1) is often preferred to avoid artifacts caused by transfection toxicity [1][3].

Experimental Protocol: The N/P Ratio Optimization

The most common failure point in lipid transfection is an arbitrary lipid-to-DNA ratio. The N/P ratio (moles of Nitrogen in lipid / moles of Phosphate in DNA) governs the surface charge of the lipoplex.

  • Low N/P (< 2): Negatively charged complex; repelled by cell membrane.[1]

  • Optimal N/P (5 - 15): Positively charged; binds proteoglycans; efficient uptake.[1]

  • High N/P (> 20): Free cationic lipids cause membrane lysis and toxicity.[1]

Self-Validating Workflow

This protocol includes a "Check Step" to ensure complex formation before adding to cells.[1]

Materials
  • Plasmid DNA (pDNA): High purity (A260/280 > 1.8), endotoxin-free.[1]

  • Cationic Lipid: DOTAP (Avanti Polar Lipids) or Lipofectamine.[1]

  • Helper Lipid: DOPE (for in vitro).[1][2][3][5]

  • Buffer: Opti-MEM (Reduced Serum Medium).[1]

Step-by-Step Methodology
  • Preparation of Liposomes (If using DOTAP):

    • Mix DOTAP and DOPE (1:1 molar ratio) in chloroform.

    • Evaporate to a thin film under nitrogen gas.

    • Hydrate with sterile water to 1 mg/mL.[1] Sonicate until clear (SUV formation).[1]

  • Calculation of N/P Ratio:

    • 1 µg DNA

      
       3 nmol Phosphate.[1]
      
    • 1 µg DOTAP (MW ~698)

      
       1.4 nmol Nitrogen.[1]
      
    • Formula:

      
      [1]
      
  • Complexation (The Critical Step):

    • Tube A: Dilute 2 µg pDNA in 100 µL Opti-MEM.

    • Tube B: Dilute calculated Lipid amount (e.g., for N/P=10) in 100 µL Opti-MEM.

    • Incubation: Add Tube A to Tube B (DNA into Lipid).[1] Vortex immediately for 10s. Incubate 15-20 mins at RT.

    • Validation Check: The solution should remain clear or slightly opalescent. Visible precipitation indicates aggregation (failed complex).

  • Transfection:

    • Add complexes dropwise to cells (70% confluency).

    • Centrifuge plate at 1200 rpm for 5 mins (Spinfection) to increase sedimentation rates (Optional but recommended for low-efficiency lipids).

Optimization Logic & Troubleshooting

When efficiency is low, do not simply add more lipid. Follow this logic flow to diagnose the bottleneck.

OptimizationLoop Start Low Transfection Efficiency CheckTox Check Cell Viability (>80%?) Start->CheckTox ReduceNP Reduce N/P Ratio CheckTox->ReduceNP No (Toxic) IncreaseNP Increase N/P Ratio (Max 15:1) CheckTox->IncreaseNP Yes (Viable) ChangeLipid Switch to DC-Chol or DOTAP ReduceNP->ChangeLipid Still Toxic SerumFree Transfect in Serum-Free Media IncreaseNP->SerumFree No Improvement HelperSwitch Switch Helper Lipid (Add DOPE) SerumFree->HelperSwitch No Improvement

Figure 2: Decision matrix for troubleshooting transfection parameters based on cytotoxicity and efficiency readouts.

Troubleshooting Guide
  • Problem: High Efficiency but High Cell Death.

    • Cause: N/P ratio too high; free lipids disrupting membrane.

    • Solution: Reduce lipid amount by 20%. Wash cells 4 hours post-transfection.

  • Problem: Low Efficiency, Healthy Cells.[1]

    • Cause: Poor endosomal escape.[1][5]

    • Solution: Switch helper lipid to DOPE (if not present) or use "Spinfection" (centrifugation) to force contact.[1]

  • Problem: Clumping/Precipitation in Tube.

    • Cause: Buffer too salty or DNA concentration too high.[1]

    • Solution: Ensure Opti-MEM is used; do not use PBS for complexation.[1]

References

  • Comparison of Transfection Efficiency (Lipofectamine vs DOTAP)

    • Title: A systematic comparison of in-house prepared transfection reagents...
    • Source: NIH / PubMed[1]

    • URL:[Link]

  • Role of Helper Lipids (DOPE vs Cholesterol)

    • Title: Cholesterol-rich lipid-mediated nanoparticles boost transfection efficiency...[3]

    • Source: PMC - NIH
    • URL:[Link]

  • Cytotoxicity of Cationic Lipids

    • Title: Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Cytotoxicity[6][7]

    • Source: ResearchG
    • URL:[Link]

  • Protocol Optimization (N/P Ratio)

    • Title: N/P ratio significantly influences the transfection efficiency...[8][9]

    • Source: PubMed[1][10]

    • URL:[Link]

  • Lipid Selection Guide

    • Title: Things to consider when choosing a cationic lipid for your formulation[2][6][7][11][12]

    • Source: Croda Pharma (Avanti Polar Lipids)
    • URL:[Link]

Sources

Validation

Structural Control in Diallyl Polymerization: 5-Membered vs. 6-Membered Cycles

Analysis of five-membered vs. six-membered cycles in diallyl polymerization.

Author: BenchChem Technical Support Team. Date: February 2026

Analysis of five-membered vs. six-membered cycles in diallyl polymerization.

Executive Summary

The cyclopolymerization of diallyl monomers—most notably diallyldimethylammonium chloride (DADMAC)—presents a classic study in kinetic versus thermodynamic control. For decades, the exact structure of the resulting polymer backbone was a subject of debate. Early theories postulated a thermodynamically stable six-membered (piperidinium) ring. However, advanced NMR studies and kinetic modeling have conclusively proven that five-membered (pyrrolidinium) rings are the dominant product under standard radical polymerization conditions.

This guide provides a technical comparison of these two cyclic outcomes, explaining the mechanistic drivers (Butler's Cyclopolymerization), the specific conditions that might favor one over the other, and the definitive experimental protocols to verify ring size.

Mechanistic Foundations: The Butler Mechanism

The formation of the cyclic unit occurs via an alternating intramolecular-intermolecular chain propagation. The critical step determining ring size is the intramolecular attack of the radical on the pendant double bond.

Kinetic Control (The 5-Membered Ring)
  • Mechanism: 5-exo-trig cyclization.

  • Driver: Stereoelectronic control. The radical orbital aligns more favorably with the

    
    -orbital of the pendant alkene in the 5-membered transition state, despite the resulting primary radical being less stable than a secondary one.
    
  • Outcome: Formation of a pyrrolidine (amine) or tetrahydrofuran (ether) ring with a methylene bridge in the backbone.

Thermodynamic Control (The 6-Membered Ring)
  • Mechanism: 6-endo-trig cyclization.

  • Driver: Product stability. The 6-membered ring (piperidine/tetrahydropyran) has lower ring strain and forms a more stable secondary radical intermediate.

  • Outcome: Formation of a piperidine ring with the polymer backbone passing directly through the ring carbons.

  • Occurrence: Rare in free-radical diallyl polymerization but can be induced using specific transition-metal catalysts (e.g., Grubbs Z-selective catalysts) or bulky monomers that sterically hinder the 5-exo pathway.

Cyclopolymerization Start Diallyl Monomer (Radical Species) TS5 Transition State (5-exo-trig) Start->TS5 Fast (k_c5) TS6 Transition State (6-endo-trig) Start->TS6 Slow (k_c6) Prod5 5-Membered Ring (Pyrrolidinium) KINETIC PRODUCT TS5->Prod5 Major Pathway Prod6 6-Membered Ring (Piperidinium) THERMODYNAMIC PRODUCT TS6->Prod6 Minor/Catalytic Pathway

Figure 1: Mechanistic divergence in diallyl cyclopolymerization. The 5-exo pathway is kinetically favored in free-radical systems.

Comparative Analysis: 5-Membered vs. 6-Membered Cycles

The following table contrasts the characteristics of the two cyclic outcomes.

Feature5-Membered Cycle (Kinetic)6-Membered Cycle (Thermodynamic)
Primary Monomers DADMAC, Diallylamine, Diallyl etherSubstituted 1,6-heptadiynes, specific silanes
Dominant Mechanism Free Radical Polymerization (FRP)Coordination Polymerization (Metathesis), Anionic
Ring Strain Higher (Envelope conformation)Lower (Chair conformation)
Formation Rate (

)
High (

)
Low (unless catalyzed)
Radical Intermediate Primary radical (less stable)Secondary radical (more stable)
Key NMR Signal (

)
Methine (-CH-) at ~39 ppmDistinct shift (often downfield)
Industrial Example PolyDADMAC (Water treatment)Specialized optical resins
Experimental Protocol: Synthesis & Structural Verification

To confirm the ring structure, researchers must rely on High-Resolution Carbon-13 NMR (


C NMR). Proton NMR (

H NMR) is often insufficient due to overlapping signal broadening.
Phase 1: Synthesis of PolyDADMAC (Standard 5-Membered Protocol)
  • Reagents: Diallyldimethylammonium chloride (65% aq. solution), Ammonium persulfate (APS) initiator.

  • Conditions: Aqueous solution, 60°C,

    
     atmosphere.
    

Step-by-Step:

  • Purification: Treat commercial DADMAC monomer with activated charcoal to remove inhibitors. Filter.

  • Degassing: Purge monomer solution (20-40% w/w in water) with nitrogen for 30 minutes to remove dissolved oxygen (critical for radical reproducibility).

  • Initiation: Add APS (0.5 - 1.0 mol% relative to monomer) dissolved in degassed water.

  • Polymerization: Stir at 60°C for 4-6 hours. Viscosity will increase significantly.

  • Termination: Cool to room temperature and dilute with water.

  • Isolation: Precipitate polymer into excess acetone. Wash with acetone and dry under vacuum at 50°C.

Phase 2: Structural Characterization (

C NMR)

This protocol distinguishes between the 5-membered pyrrolidinium ring and the 6-membered piperidinium ring.

  • Instrument: 300 MHz or higher NMR spectrometer.

  • Solvent:

    
     (Deuterium Oxide).
    
  • Standard: TMSP (internal reference) or calibrate to solvent peak.

Data Interpretation:

  • 5-Membered Ring (Observed):

    • C-3/C-4 (Ring Methine): A broad multiplet centered at 26–28 ppm (cis/trans isomers).

    • C-2/C-5 (Ring Methylene adjacent to N): Peaks at 69–72 ppm .

    • Methyl Groups: Two distinct peaks at 52–54 ppm (due to cis/trans geometric isomers relative to the ring).

  • 6-Membered Ring (Hypothetical/Impurity):

    • Would show a simplified spectrum if symmetric, or distinct splitting in the methylene region (C-3/C-5) differing from the methine signals of the 5-membered ring.

    • Note: The absence of peaks in the 30-40 ppm region (characteristic of linear/6-membered branching points) confirms the 5-membered purity.

NMR_Workflow Sample Purified Polymer Sample Solvent Dissolve in D2O (10-20 wt%) Sample->Solvent Acquisition Acquire 13C NMR (>1000 scans for S/N) Solvent->Acquisition Analysis Analyze 25-75 ppm Region Acquisition->Analysis Decision Peak Pattern? Analysis->Decision Result5 Peaks at 26, 52, 70 ppm (CONFIRMED 5-MEMBERED) Decision->Result5 Standard DADMAC Result6 Shifted signals / New Splitting (POSSIBLE 6-MEMBERED) Decision->Result6 Anomalous

Figure 2: Decision tree for structural verification using Carbon-13 NMR.

Factors Influencing Selectivity

While the 5-membered ring is the default for simple diallyl monomers, specific conditions can shift the equilibrium or allow for 6-membered structures.

  • Steric Bulk: Monomers with massive substituents on the nitrogen or allylic positions can destabilize the eclipse interactions required for 5-exo cyclization, potentially favoring 6-endo pathways.

  • Catalyst Type:

    • Radical Initiators (APS, AIBN): Strictly Kinetic control

      
      5-Membered .
      
    • Metathesis Catalysts (Grubbs/Schrock): Can be tuned. For example, Grubbs Z-selective catalysts can promote

      
      -addition in 1,6-heptadiynes, yielding 6-membered  rings.[1]
      
  • Atom Size: Diallyl silanes or phosphoniums may exhibit slightly different bond angles, but 5-membered rings generally remain favored due to the "Thorpe-Ingold" effect (gem-disubstituent effect) promoting tighter cyclization.

References
  • Butler, G. B. (1982). Cyclopolymerization and Cyclocopolymerization. Accounts of Chemical Research. Link

  • Wandrey, C., et al. (1999). Diallyldimethylammonium Chloride and its Polymers. Advances in Polymer Science. Link

  • Lancaster, J. E., et al. (1976). The structure of poly(diallyldimethylammonium chloride) by 13C-NMR spectroscopy. Journal of Polymer Science: Polymer Letters Edition. Link

  • Kang, E. H., et al. (2016). Highly

    
    -Selective Cyclopolymerization of 1,6-Heptadiynes... Using Grubbs Z-Selective Catalyst.[1] Journal of the American Chemical Society.[2][3] Link
    
  • Ochiai, B., et al. (2008).[2] Controlled Cyclopolymerization through Quantitative 19-Membered Ring Formation. Journal of the American Chemical Society.[2][3] Link

Sources

Comparative

Comparative Analysis of Synthesis Routes for Allyl Bromide: A Technical Guide

Executive Summary Allyl bromide (3-bromopropene) is a cornerstone alkylating agent in organic synthesis, essential for introducing the allyl group into nucleophiles (Grignard reagents, amines, enolates). While commercial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl bromide (3-bromopropene) is a cornerstone alkylating agent in organic synthesis, essential for introducing the allyl group into nucleophiles (Grignard reagents, amines, enolates). While commercially available, its synthesis is a fundamental competency for research labs requiring high-purity, fresh reagents free of stabilizers (like propylene oxide).

This guide analyzes the three primary synthesis routes available to researchers:

  • Nucleophilic Substitution (Acid-Catalyzed): The industrial and lab "workhorse" using HBr.

  • Phosphorus Tribromide (PBr₃) Bromination: A high-fidelity route for sensitive substrates.

  • Finkelstein Reaction: A halogen exchange method converting Allyl Chloride.

Recommendation: For general laboratory scale-up (100g–1kg), the HBr/H₂SO₄ route offers the optimal balance of atom economy and cost. For stereochemically sensitive or small-scale high-purity needs, PBr₃ is superior.[1]

Comparative Analysis Matrix

The following table contrasts the performance metrics of the viable synthesis routes.

MetricRoute A: HBr + H₂SO₄Route B: PBr₃Route C: Finkelstein (NaBr)
Precursor Allyl AlcoholAllyl AlcoholAllyl Chloride
Mechanism Sɴ1 / Sɴ2 HybridPredominantly Sɴ2Sɴ2 (Equilibrium)
Yield (Typical) 90–96%85–90%80–89%
Atom Economy High (Water is byproduct)Low (H₃PO₃ waste)Moderate (NaCl waste)
Reaction Time 2–3 Hours4–6 Hours12–24 Hours
Purity Profile Good (Distillation required)ExcellentGood (Acetone removal key)
Scalability High (Industrial Std)ModerateHigh
Cost Efficiency Best Low (PBr₃ is expensive)Moderate

Decision Framework

Before selecting a protocol, consult the following decision logic to match the synthesis route to your specific experimental constraints.

DecisionMatrix Start Start: Select Precursor Alcohol Allyl Alcohol Available? Start->Alcohol Chloride Allyl Chloride Available? Alcohol->Chloride No Scale Scale > 100g? Alcohol->Scale Yes RouteC Route C: Finkelstein (Halogen Exchange) Chloride->RouteC Yes Sensitive Substrate Sensitive to Acid? Scale->Sensitive No RouteA Route A: HBr/H2SO4 (Standard Lab Prep) Scale->RouteA Yes (Robust) Sensitive->RouteA No RouteB Route B: PBr3 (High Purity/Mild) Sensitive->RouteB Yes

Figure 1: Decision matrix for selecting the optimal allyl bromide synthesis route based on precursor availability and scale.

Deep Dive: Route A (Hydrobromic Acid Method)

This is the standard laboratory preparation described in Organic Syntheses. It relies on the protonation of the hydroxyl group to create a good leaving group (


), followed by nucleophilic attack by bromide.[2]
Mechanism & Causality

While primary alcohols typically undergo Sɴ2, the allylic position stabilizes the carbocation, allowing the reaction to proceed via an Sɴ1-like character in the presence of strong acid. Sulfuric acid serves two roles:

  • Catalyst: Increases the acidity to protonate the alcohol.

  • Dehydrating Agent: Sequesters the water produced, driving the equilibrium forward (Le Chatelier’s principle).

Protocol (Self-Validating)

Scale: ~1.0 mol (58 g Allyl Alcohol)

  • Setup: Use a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation condenser set for downward distillation.

    • Validation: Ensure all joints are greased; allyl bromide is highly volatile and lachrymatory.

  • Acid Preparation: Charge the flask with 250 g of 48% Hydrobromic Acid (HBr). Cool to 10°C.

  • Addition 1: Slowly add 75 g of Concentrated Sulfuric Acid (H₂SO₄) with stirring.

  • Substrate Addition: Add 58 g (1.0 mol) of Allyl Alcohol.

  • Reaction/Distillation:

    • Heat the flask slowly.

    • Simultaneously, add another 75 g of conc. H₂SO₄ dropwise via the funnel.[3]

    • Causality: The second acid addition generates heat (exotherm) and dehydrates the mix, causing the allyl bromide to distill over as it forms.[4]

  • Collection: Collect the fraction boiling between 69–73°C.

    • Checkpoint: If the distillate is cloudy, it contains water (azeotrope).

  • Workup: Wash the distillate with 5% Sodium Carbonate (

    
    ) to neutralize acid traces, then wash with water. Dry over Anhydrous Calcium Chloride (
    
    
    
    ).[3]
  • Final Purification: Redistill. Collect pure Allyl Bromide at 70–71°C.[5]

HBrWorkflow Step1 Mix HBr + H2SO4 (Cool to 10°C) Step2 Add Allyl Alcohol Step1->Step2 Step3 Simultaneous Heat + H2SO4 Addition Step2->Step3 Step4 Reactive Distillation (Collect 69-73°C) Step3->Step4 Step5 Wash (Na2CO3) & Dry (CaCl2) Step4->Step5

Figure 2: Workflow for the acid-catalyzed synthesis of allyl bromide.

Deep Dive: Route B (Phosphorus Tribromide)

For substrates where strong acids might cause polymerization or if the user lacks distillation setups for corrosive acids,


 is the preferred reagent.
Mechanism

This reaction proceeds strictly via Sɴ2. The alcohol oxygen attacks phosphorus, displacing a bromide. The displaced bromide then attacks the carbon from the back, displacing the


 group.
  • Advantage: No carbocation intermediates, minimizing the risk of allylic rearrangement (though less relevant for symmetrical allyl alcohol, this is crucial for substituted allylic systems).

Protocol Summary
  • Stoichiometry: 1 mol

    
     reacts with 3 mol Alcohol. Use a slight excess of alcohol.
    
  • Temperature: Perform addition at 0°C (ice bath) to control the vigorous exotherm.

  • Workup: Quench carefully with water (generates HBr gas—perform in hood). Extract with ether/DCM, wash with bicarbonate, dry, and distill.

Deep Dive: Route C (Finkelstein Reaction)

This route is useful if Allyl Chloride is the available precursor. Allyl chloride is cheaper but less reactive than the bromide.

Mechanism


The reaction is driven by the solubility difference.[6] Sodium Bromide (NaBr) is soluble in acetone, while Sodium Chloride (NaCl) precipitates out, driving the equilibrium to the right.[6]
Protocol
  • Reagents: Dissolve 1.2 eq of NaBr in dry Acetone.

  • Addition: Add 1.0 eq Allyl Chloride.

  • Reflux: Reflux for 12–24 hours. A white precipitate (NaCl) will form.

  • Workup: Filter off the solid NaCl. Distill the acetone (bp 56°C) first, then distill the Allyl Bromide (bp 71°C).

Safety & Handling (Critical)

Allyl Bromide is a dangerous compound. Strict adherence to safety protocols is mandatory.[7][8]

  • Lachrymator: It causes severe eye irritation and tearing at extremely low concentrations. Always work in a high-efficiency fume hood.

  • Flammability: Flash point is -1°C. Keep away from static and heat sources.

  • Storage: Store in amber bottles (light sensitive) over silver wool or copper turnings to stabilize. Refrigerate.

  • First Aid:

    • Skin: Wash immediately with soap and water.

    • Eyes: Rinse for 15 minutes; seek medical attention.

References

  • Kamm, O.; Marvel, C. S. "Allyl Bromide". Organic Syntheses, Coll.[9] Vol. 1, p.27 (1941).

  • Thermo Fisher Scientific. "Safety Data Sheet: Allyl Bromide". (2021).[9]

  • ScienceMadness. "Finkelstein Reaction: Mechanism and Protocol".

  • PubChem. "Compound Summary: Allyl Bromide". National Library of Medicine.

Sources

Validation

Evaluating the Stability of Hydrogels: A Comparative Guide on Cross-linker Performance

Executive Summary: The Stability-Biocompatibility Paradox In hydrogel development, "stability" is often inversely correlated with "biocompatibility." The most robust cross-linkers (e.g., Glutaraldehyde) often introduce c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Biocompatibility Paradox

In hydrogel development, "stability" is often inversely correlated with "biocompatibility." The most robust cross-linkers (e.g., Glutaraldehyde) often introduce cytotoxicity, while highly biocompatible options (e.g., Calcium alginate) suffer from rapid ion-exchange degradation.

This guide provides a technical evaluation of three distinct cross-linking classes—Covalent (Chemical) , Ionic (Physical) , and Photo-initiated —to help researchers select the optimal agent for their specific stability requirements. We move beyond simple "shelf-life" to analyze degradation kinetics, swelling behavior, and mechanical retention under physiological conditions.

Mechanisms of Action

To predict stability, one must understand the molecular binding mechanism. The following diagram contrasts the permanent covalent bonds of chemical cross-linkers with the reversible "egg-box" structures of ionic systems.

CrosslinkingMechanisms cluster_0 Covalent (Permanent) cluster_1 Ionic (Reversible) GTA Glutaraldehyde (GTA) Amine Amine Groups (-NH2) GTA->Amine Aldehyde reaction Genipin Genipin Genipin->Amine Ring-opening polymerization EDC EDC/NHS EDC->Amine Zero-length amide bond Schiff Schiff Base / Heterocyclic Links Amine->Schiff Forms rigid network Alginate Alginate Chains (G-Blocks) EggBox Egg-Box Junction Alginate->EggBox Chelation Ca Ca2+ Ions Ca->EggBox Loose fit (0.099 nm) Ba Ba2+ Ions Ba->EggBox Tight fit (0.135 nm)

Figure 1: Mechanistic comparison of covalent vs. ionic cross-linking. Note the distinction between the 'zero-length' bonding of EDC and the polymerizing nature of Genipin.

Comparative Analysis of Cross-linkers

Chemical Cross-linkers: The Covalent Standard

Covalent cross-linking creates irreversible bonds, offering the highest resistance to degradation.

  • Glutaraldehyde (GTA): The historical gold standard for mechanical stability. It functions by reacting with amine groups (lysine residues) to form Schiff bases.

    • Stability:[1][2][3][4] Extremely high. Resists enzymatic degradation for weeks to months.

    • Drawback:Cytotoxicity. Residual aldehydes are toxic to cells, and the cross-links can induce calcification in vivo [1].

  • Genipin: A natural cross-linker derived from gardenia fruit.[5]

    • Stability:[1][2][3][4] Comparable to GTA but with a slower reaction rate.

    • Advantage:[4][5][6][7]Superior Biocompatibility. Studies show it is 5,000–10,000 times less cytotoxic than GTA [2]. It also suppresses inflammation, making it ideal for long-term implants.

  • EDC/NHS: A "zero-length" cross-linker that facilitates direct amide bond formation between carboxyl and amine groups without becoming part of the linkage.

    • Stability:[1][2][3][4] Moderate. Lacks the "bridging" structure of GTA/Genipin, leading to lower cross-linking density and faster enzymatic degradation [1].

    • Advantage:[4][5][6][7] No risk of calcification; excellent for collagen scaffolds where native structure retention is key [3].

Ionic Cross-linkers: The Alginate Model

Alginate hydrogels rely on divalent cations binding to guluronic acid (G) blocks.[8]

  • Calcium (Ca2+): The most common choice.

    • Stability:[1][2][3][4] Low to Moderate. Highly susceptible to ion exchange. In physiological buffers (PBS, DMEM) containing phosphates or sodium, Ca2+ leaches out, causing rapid swelling and dissolution [4].

  • Barium (Ba2+):

    • Stability:[1][2][3][4] High.[9] The ionic radius of Ba2+ (1.35 Å) fits the alginate "egg-box" cavity more tightly than Ca2+ (0.99 Å). This prevents ion exchange, resulting in gels that maintain mechanical integrity significantly longer in physiological environments [6].

Photo-Crosslinking: GelMA (Tunable Stability)

Gelatin Methacryloyl (GelMA) stability is not binary; it is tunable based on the Degree of Functionalization (DoF).

  • High DoF (>80%): Creates a dense network with high stiffness and slow degradation (weeks).

  • Low DoF (<50%): Creates a loose network that degrades rapidly (days) in the presence of collagenase [8].

Performance Data Summary

The following table synthesizes experimental data comparing stability metrics across the three categories.

Cross-linkerTypeBiocompatibilityDegradation MechanismApprox.[5][10][11][12] Stability (in vitro)Key Weakness
Glutaraldehyde ChemicalLow (Cytotoxic)Hydrolytic / Enzymatic> 4 weeksCalcification; Neurotoxicity [1]
Genipin ChemicalHighEnzymatic (Slow)> 4 weeksBlue discoloration; High cost [2]
EDC/NHS ChemicalHighEnzymatic (Fast)1 - 2 weeksLower mechanical strength [3]
Calcium (Ca2+) IonicHighIon ExchangeDays (in PBS)Swells/Dissolves in phosphate buffers [4]
Barium (Ba2+) IonicModerateIon ExchangeWeeksBarium toxicity at high conc. [6]
GelMA (High DoF) PhotoHighEnzymatic (Collagenase)2 - 4 weeksRequires UV exposure (ROS risk) [8]

Experimental Protocol: Enzymatic Degradation Assay

A self-validating workflow to quantify stability.

Objective: Determine the degradation rate of a hydrogel by measuring mass loss and mechanical failure over time under accelerated enzymatic conditions.

Materials
  • Hydrogel Samples: Cylindrical discs (e.g., 8mm diameter, 2mm height).

  • Degradation Medium: PBS containing relevant enzyme (e.g., 2-5 U/mL Collagenase for GelMA/Collagen; Lysozyme for Chitosan).

  • Control Medium: PBS without enzyme (Essential for distinguishing hydrolytic degradation/swelling from enzymatic breakdown).

  • Equipment: Lyophilizer (Freeze-dryer), Analytical Balance, Incubator (37°C).

Workflow Diagram

DegradationProtocol cluster_incubation Incubation Cycle (Daily) Start Start: Hydrogel Fabrication Swelling Equilibrium Swelling (24h in PBS @ 37°C) Start->Swelling InitialWeight Record Initial Wet Weight (W0) Swelling->InitialWeight Incubate Incubate @ 37°C (+/- Enzyme) InitialWeight->Incubate Remove Remove Supernatant Incubate->Remove Wash Wash with dH2O (Remove Salts) Remove->Wash Lyophilize Lyophilize (Freeze-Dry) Wash->Lyophilize Weigh Record Dry Weight (Wt) Lyophilize->Weigh Weigh->Incubate Repeat for next timepoint (if non-destructive) Calc Calculate Mass Remaining (%) (Wt / W0) * 100 Weigh->Calc

Figure 2: Step-by-step workflow for gravimetric degradation analysis.[13]

Step-by-Step Procedure
  • Equilibrium Swelling: Immediately after fabrication, submerge hydrogels in PBS for 24 hours at 37°C to reach equilibrium swelling. This eliminates "uptake" artifacts from the degradation data.

  • Initial Weighing (

    
    ):  Blot excess water gently and record the wet weight. Note: For gravimetric mass loss, it is more accurate to use dry weight. To do this non-destructively, prepare a "Day 0" control group that is lyophilized immediately to establish the initial dry mass ratio.
    
  • Enzyme Incubation: Place samples in the degradation medium. Use a volume ratio of at least 1:50 (gel:medium) to prevent enzyme saturation.

  • Time Points: At defined intervals (e.g., Day 1, 3, 7, 14):

    • Remove the supernatant.

    • Wash the hydrogel 3x with deionized water to remove salts (which would artificially increase weight).

    • Critical Control Step: Replace the enzyme solution every 48 hours. Enzymes lose activity at 37°C; failure to replace them leads to a "false plateau" in degradation data [5].

  • Lyophilization & Measurement (

    
    ):  Freeze-dry the samples and record the dry weight.
    
  • Calculation:

    
    
    

References

  • Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds. ResearchGate. [Link]

  • Genipin Vs. Glutaraldehyde: A Safe Crosslinking Alternative. SXYTBIO. [Link][5]

  • Tunable bioactivity and mechanics of collagen-based tissue engineering constructs. PubMed Central (NIH). [Link]

  • Stability of Hydrogels Used in Cell Encapsulation: Alginate and Agarose. PubMed. [Link]

  • Assessing hydrogel degradation mechanism and rate. Bio-protocol. [Link]

  • Mechanical stability of barium alginate hydrogel capsules. ResearchGate. [Link]

  • Evaluation of the Effects of Cross-Link Density and Swelling Ratio. NII.ac.jp. [Link]

  • Gelatin-Methacryloyl (GelMA) Hydrogels with Defined Degree of Functionalization. MDPI. [Link]

Sources

Comparative

Comparative Guide: Modulating Drug Release Kinetics in Natural vs. Synthetic Hydrogel Matrices

Executive Summary: The Kinetic Challenge In hydrogel-based drug delivery, the central challenge is not merely encapsulating the payload, but controlling its exit. The release profile is a direct function of the polymer n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Challenge

In hydrogel-based drug delivery, the central challenge is not merely encapsulating the payload, but controlling its exit. The release profile is a direct function of the polymer network's topology and its interaction with the solvent.

This guide compares the release kinetics of Alginate (Natural, Physically Crosslinked) versus PEG-DA (Synthetic, Chemically Crosslinked) hydrogels. We analyze why natural polymers often suffer from "burst release" while synthetic matrices offer tunable Fickian diffusion, and we provide a validated protocol to measure these differences.

Mechanistic Comparison: The Physics of Release

To control release, one must understand the barrier. The fundamental difference between these formulations lies in their crosslinking density and network homogeneity.

A. Alginate (Natural / Physical)[1][2][3][4]
  • Mechanism: Ionotropic gelation (typically with

    
    ).
    
  • Network Topology: "Egg-box" junction zones. The network is heterogeneous with wide pore size distributions.

  • Release Profile: Characterized by a significant Initial Burst Release . Because the crosslinks are physical and dynamic, small molecules diffuse rapidly through the water-filled macro-pores before the polymer chains can relax or degrade.

  • Best For: Rapid delivery, wound healing (where immediate coverage is needed).

B. Poly(ethylene glycol) Diacrylate (PEG-DA) (Synthetic / Chemical)
  • Mechanism: Free-radical photopolymerization.

  • Network Topology: Covalent mesh. The mesh size (

    
    ) is mathematically defined by the molecular weight between crosslinks (
    
    
    
    ).
  • Release Profile: Sustained / Tunable . By altering the molecular weight of the PEG precursor (e.g., PEG 700 vs. PEG 10,000), you explicitly control the mesh size, allowing for size-exclusion based retention of the drug.

  • Best For: Long-term implantable depots, precise release of biologics.

C. Visualizing the Network Differences

The following diagram illustrates the structural causality behind the release profiles.

HydrogelMechanisms cluster_Natural Natural (Alginate) cluster_Synthetic Synthetic (PEG-DA) Drug Drug Payload Alg_Net Physical Network (Ionic Crosslinks) Drug->Alg_Net PEG_Net Covalent Network (Photopolymerized) Drug->PEG_Net Alg_Pore Heterogeneous Pores (Macro-voids) Alg_Net->Alg_Pore Gelation Burst High Burst Release (Diffusion dominated) Alg_Pore->Burst Rapid Efflux PEG_Mesh Tunable Mesh Size (Nanoscale) PEG_Net->PEG_Mesh Crosslinking Density Sustained Sustained Release (Steric Hindrance) PEG_Mesh->Sustained Size Exclusion

Figure 1: Structural causality of drug release. Alginate's macro-voids facilitate rapid diffusion (Red), while PEG's tunable mesh restricts movement via steric hindrance (Blue).

Validated Experimental Protocol: In Vitro Release

Standard: Dialysis Bag Method (Sink Conditions)

Objective: To quantify the cumulative release of a model drug (e.g., BSA or Doxorubicin) over 168 hours.

Materials
  • Donor Phase: Hydrogel samples (n=3 per formulation), defined geometry (e.g., 500

    
     cylinder).
    
  • Receptor Phase: PBS (pH 7.4) or Citrate Buffer (if degradation study).

  • Dialysis Membrane: MWCO must be

    
     the drug MW to ensure the membrane is not the rate-limiting step.
    
Workflow
  • Preparation: Cast hydrogels directly inside the dialysis tubing or place pre-cast discs into the tubing with 1 mL of buffer. Clip both ends.

  • Sink Condition Setup: Place the dialysis bag into a beaker containing the Receptor Phase.

    • Critical Rule: The concentration of drug in the receptor phase (

      
      ) must never exceed 10% of its saturation solubility (
      
      
      
      ). i.e.,
      
      
      .[1] If it does, the concentration gradient decreases, artificially slowing release.
  • Incubation: 37°C with constant stirring (100 RPM). Do not let the bag touch the stirrer.

  • Sampling: At predetermined intervals (0.5, 1, 2, 4, 8, 24, 48, ... 168 hrs), remove 1 mL of receptor medium.

  • Replenishment: Immediately add 1 mL of fresh, pre-warmed buffer to maintain constant volume.

  • Quantification: Analyze via HPLC or UV-Vis Spectrophotometry.

ReleaseProtocol Start Hydrogel Loading Dialysis Dialysis Bag (MWCO > 100kDa) Start->Dialysis Incubate Incubation 37°C, 100 RPM Dialysis->Incubate Sample Sampling (Remove 1mL) Incubate->Sample t = x hrs Replenish Replenish Buffer (Add 1mL) Sample->Replenish Analyze HPLC / UV-Vis Sample->Analyze Replenish->Incubate Loop until t_end

Figure 2: Iterative sampling workflow ensuring maintenance of sink conditions and constant volume.

Data Analysis & Mathematical Modeling

Raw data (Concentration vs. Time) must be fitted to kinetic models to determine the mechanism of release.

A. The Power Law (Korsmeyer-Peppas)

Used to distinguish between Fickian diffusion and polymer relaxation (swelling/erosion).



  • 
    : Fraction of drug released.
    
  • 
    : Release rate constant.[2]
    
  • 
    : Diffusional exponent (The critical metric).
    
B. Interpretation of 'n' (Cylindrical Geometry)
n ValueMechanismPhysical Description
0.45 Fickian DiffusionRate limited by drug diffusion through the mesh. Typical of tight PEG networks .
0.45 < n < 0.89 Anomalous TransportCombination of diffusion and polymer swelling. Typical of Alginate .
0.89 Case II TransportRate limited by polymer relaxation/erosion.

Comparative Performance Data

The following data represents typical values observed in controlled comparative studies (e.g., BSA release).

Metric2% Alginate (Natural)10% PEG-DA (Synthetic)
Burst Release (0-4 hrs) High (~40-60%) Low (< 15%)
Sustained Duration Short (24-48 hrs)Long (7-21 days)
Release Mechanism Swelling/Erosion dominatedDiffusion dominated
Diffusional Exponent (

)

(Anomalous)

(Fickian)
Mesh Size (

)
Variable (> 20 nm)Tunable (2 - 10 nm)
Structural Integrity Low (degrades in ion-free media)High (hydrolytically stable*)

*Note: PEG-DA is stable unless degradable linkers (e.g., PLA/PLGA) are incorporated.

Expert Notes & Troubleshooting

Application Scientist Note - The "Boundary Layer" Error: A common source of error in hydrogel release studies is the Unstirred Water Layer (UWL) . If your stirring speed is too low (<50 RPM), a stagnant layer of water forms around the dialysis bag, acting as a secondary diffusion barrier. This artificially lowers your calculated diffusion coefficient. Always validate stirring independence by running a control at 150 RPM.

Troubleshooting Burst Release: If your PEG hydrogel shows an unexpectedly high burst release (>30%), it usually indicates surface drug adsorption . The drug was not entrapped inside the mesh but dried on the surface.

  • Fix: Wash the hydrogel briefly in buffer immediately after crosslinking but before starting the release study to remove surface-bound drug.

References

  • Peppas, N. A., et al. (2000). "Hydrogels in pharmaceutical formulations." European Journal of Pharmaceutics and Biopharmaceutics.

  • Lin, C. C., & Metters, A. T. (2006). "Hydrogels in controlled release formulations: Network design and mathematical modeling." Advanced Drug Delivery Reviews.

  • Siepmann, J., & Peppas, N. A. (2012). "Modeling of drug release from delivery systems based on hydroxypropyl methylcellulose (HPMC)." Advanced Drug Delivery Reviews.

  • Larsen, S. W., et al. (2009). "In vitro release testing of dispersed systems: The dialysis bag method." International Journal of Pharmaceutics.

Sources

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